2-Methyl-1-propanethiol
Description
Overview of 2-Methyl-1-propanethiol in Organosulfur Chemistry
As a member of the thiol family, this compound is characterized by the presence of a sulfhydryl (-SH) group attached to an isobutyl group. foodb.ca This functional group imparts distinct chemical properties that are central to its role in organosulfur chemistry. Thiols are sulfur analogs of alcohols and participate in a variety of chemical transformations. nih.gov The branched structure of this compound, with its methyl groups, introduces steric hindrance that can influence its reactivity and interaction with other molecules, a feature that is actively explored in various research contexts. scbt.com
Historical Context of Thiol Research and this compound's Significance
The study of thiols dates back to the 19th century, with early research focusing on their strong and often unpleasant odors. bris.ac.uk This characteristic led to their use as odorants for natural gas to ensure safety. solubilityofthings.com Over the years, the understanding of thiol chemistry has evolved significantly, moving beyond their olfactory properties to their crucial roles in biological systems and synthetic chemistry. solubilityofthings.com this compound, as a readily available and structurally defined thiol, has served as a model compound in many of these investigations. Its use in studies of fragmentation patterns in mass spectrometry and conformational analysis has contributed to a deeper understanding of the fundamental properties of thiols. oup.comoup.com
Current Research Landscape and Emerging Trends for this compound
Contemporary research continues to uncover new applications for this compound. In materials science, it is utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The interaction between the thiol group and the metal surface allows for the creation of highly ordered molecular layers with tailored properties. scbt.comacs.org Researchers are exploring how the branched structure of this compound affects the packing and stability of these monolayers. scbt.comacs.org Furthermore, its role as a ligand in the synthesis of metal complexes and its potential applications in nanotechnology are areas of active investigation. scbt.com The study of its metabolic pathways in microorganisms like Clostridioides difficile is also an emerging area of research. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAOUQQXJIZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060156 | |
| Record name | 1-Propanethiol, 2-methyl- | |
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Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with cooked vegetable, mustard-like odour | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 2-Methyl-1-propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
88.50 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in oil and alcohol | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.829-0.836 | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
513-44-0 | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutyl mercaptan | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 2-methyl- | |
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| Record name | 1-Propanethiol, 2-methyl- | |
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| Record name | 2-methylpropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOBUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H070UFP2X | |
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| Record name | 2-Methyl-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-79 °C | |
| Record name | 2-Methyl-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 2 Methyl 1 Propanethiol and Its Derivatives
Chemo-selective Synthesis of 2-Methyl-1-propanethiol
Chemo-selective synthesis focuses on the targeted creation of the thiol group while minimizing unwanted side reactions or the formation of isomers. The choice of strategy often depends on the starting material, desired purity, and reaction scale.
Radical reactions provide a powerful method for forming C-S bonds, often with regioselectivity that is complementary to ionic pathways. A primary example is the anti-Markovnikov addition of hydrogen sulfide (B99878) to an alkene.
Thiol-Ene Addition : The reaction of isobutylene (B52900) with hydrogen sulfide (H₂S) under radical conditions (e.g., initiated by UV light or a radical initiator like azobisisobutyronitrile, AIBN) leads to the formation of this compound. The thiyl radical (HS•) adds to the less substituted carbon of the double bond, followed by hydrogen abstraction from another H₂S molecule, yielding the terminal thiol. This approach is crucial for obtaining the primary thiol isomer instead of the tertiary one formed via ionic mechanisms.
From Carboxylic Acid Precursors : A sophisticated route involves the generation of carbon radicals from carboxylic acids. The carboxylic acid is first converted to an acyl derivative of N-hydroxy-2-thiopyridone (a Barton ester). Photolysis of this ester generates an isobutyl radical, which can then react with elemental sulfur. Subsequent reduction of the polysulfide intermediates with sodium borohydride (B1222165) yields this compound in high yield. ias.ac.in
Thiodesulfonylation : Vinyl sulfones can be converted to vinyl sulfides through a radical-mediated thiodesulfonylation reaction. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the utility of radical processes in C-S bond formation where a thiol reacts with a sulfone in the presence of an initiator like ACCN (1,1'-azobis(cyclohexanecarbonitrile)). nih.gov
Nucleophilic substitution is a cornerstone of thiol synthesis, typically involving the reaction of an alkyl halide with a sulfur-containing nucleophile. The primary carbon of the isobutyl group is well-suited for S_N2 reactions.
From Isobutyl Halides : The most direct route is the reaction of 1-bromo-2-methylpropane (B43306) or 1-chloro-2-methylpropane (B167039) with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH).
Isothiouronium Salt Pathway : To circumvent the common side reaction of disulfide formation, the reaction can be performed using thiourea (B124793). ias.ac.in The isobutyl halide reacts with thiourea to form a stable, crystalline isothiouronium salt. Subsequent alkaline hydrolysis of this salt cleanly liberates the desired this compound. ias.ac.in
Thioacetate (B1230152) Method : Another effective method involves reacting the isobutyl halide with a thioacetate salt, such as potassium thioacetate. ias.ac.in This forms an isobutyl thioacetate intermediate, which can be readily isolated. Hydrolysis of the thioester under acidic or basic conditions then yields the pure thiol. ias.ac.in
From Alcohols : Isobutyl alcohol can be used as a precursor by first converting its hydroxyl group into a better leaving group. This is typically achieved by reacting the alcohol with tosyl chloride to form isobutyl tosylate, which is then readily displaced by a sulfur nucleophile. ias.ac.inmsu.edu
| Method | Sulfur Reagent | Intermediate | Key Advantage |
| Direct Displacement | Sodium Hydrosulfide (NaSH) | None (direct product) | Simple, one-step process. |
| Isothiouronium Salt | Thiourea | S-Isobutylisothiouronium salt | Minimizes disulfide formation; stable intermediate. ias.ac.in |
| Thioacetate Ester | Potassium Thioacetate | Isobutyl thioacetate | Minimizes side products; allows for purification of intermediate. ias.ac.in |
| Alcohol Conversion | Tosyl Chloride, then NaSH | Isobutyl tosylate | Utilizes readily available isobutyl alcohol as starting material. msu.edu |
Interactive Data Table: Summary of Nucleophilic Substitution Routes for this compound Synthesis.
Ionic mechanisms for thiol synthesis often involve the acid-catalyzed addition of hydrogen sulfide to alkenes. For the synthesis of butanethiols from isobutylene, this pathway is highly regioselective. The reaction proceeds via a carbocation intermediate, and according to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen substituents, while the nucleophile (•SH) adds to the more substituted carbon.
Therefore, the acid-catalyzed addition of H₂S to isobutylene yields the tertiary isomer, 2-methyl-2-propanethiol, not this compound. chemicalbook.com This process is conducted industrially using solid acid catalysts like silica (B1680970) alumina (B75360). chemicalbook.com The formation of this compound requires the anti-Markovnikov addition, which is achieved via the radical-mediated routes described previously (Section 2.1.1).
Thiols can be synthesized by the reduction of various oxidized sulfur-containing functional groups. The most common precursor for this pathway is the corresponding disulfide.
Reduction of Diisobutyl Disulfide : Diisobutyl disulfide can be quantitatively reduced to this compound using standard reducing agents. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. This method is particularly useful for regenerating the thiol from its common oxidation product. The disulfide itself can be formed via controlled oxidation of the thiol, for which various methods exist, including catalysis by nickel nanoparticles. researchgate.net
Beyond standard synthons like alkyl halides, specific precursors, including those from biological systems, can be used to generate this compound.
Biosynthetic Pathway : Research on the bacterium Clostridioides difficile has identified a biosynthetic pathway for this compound. frontiersin.org The proposed pathway starts with the amino acid valine, which is converted to 2-oxo-3-methylbutanoate. frontiersin.org This intermediate is then decarboxylated to 2-methylbutanal and subsequently reduced to 2-methyl-1-propanol (B41256). frontiersin.org The crucial sulfur introduction step is thought to involve the activation of the alcohol (e.g., via an ester intermediate like O-acetyl-isobutanol) followed by reaction with a sulfur source, analogous to cysteine biosynthesis, to yield the final thiol. frontiersin.org This pathway highlights a highly specific, enzyme-mediated route to the compound. frontiersin.org
| Volatile Sulfur Compound Identified in C. difficile |
| This compound frontiersin.org |
| Dimethyl disulfide frontiersin.org |
| Dimethyl trisulfide frontiersin.org |
| 2-Methyl-1-butanethiol (B156433) frontiersin.orgresearchgate.net |
| 3-Methyl-1-butanethiol frontiersin.org |
| 1-Pentanethiol frontiersin.org |
| Bis(2-methylpropyl) disulfide frontiersin.org |
| Methyl 2-methylpropyl disulfide frontiersin.org |
Interactive Data Table: Selected Sulfur-Containing Volatiles Identified in C. difficile Cultures. frontiersin.orgresearchgate.net
Reductive Pathways to the Thiol Group
Catalytic Approaches in this compound Synthesis
Catalysis plays a vital role in enhancing the efficiency, selectivity, and sustainability of thiol synthesis.
Heterogeneous Acid Catalysis : As mentioned, solid acid catalysts like ZSM-5 molecular sieves or alumina are used in the industrial synthesis of thiols from alkenes and H₂S. chemicalbook.com For example, the reaction of propylene (B89431) and H₂S over a solid acid catalyst composed of molybdenum and cobalt oxides on an alumina/ZSM-5 support yields 2-propanethiol (B166235) with high conversion and selectivity. chemicalbook.com A similar process using isobutylene, however, would catalytically produce 2-methyl-2-propanethiol due to the ionic mechanism. chemicalbook.com
Thiol-Promoted Reactions : While not a synthesis of this compound itself, thiols are used as co-catalysts in other reactions, and these studies reveal important principles. In certain acid-catalyzed condensation reactions, the addition of a thiol can significantly accelerate the rate. mdpi.comosti.gov The effectiveness of the thiol promoter is highly dependent on its steric hindrance. mdpi.comosti.gov Studies have shown that sterically bulky thiols like 2-methyl-2-propanethiol are poor promoters, whereas less hindered linear thiols like 1-propanethiol (B107717) are highly effective. mdpi.comosti.gov This suggests that this compound, with its moderate steric bulk, can function as an effective organocatalyst or promoter in relevant chemical transformations.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a role in specific transformations involving thiols. In the context of synthesizing derivatives of this compound, such as esters or addition products, liquid-phase acid and metal complex catalysts are often employed.
Transition-metal complexes in a homogeneous phase are also utilized for the atom-economic addition of thiols to unsaturated bonds. researchgate.net These catalytic systems can achieve high selectivity under mild conditions, though challenges such as catalyst recovery and reuse persist, which has driven interest towards heterogeneous alternatives. researchgate.net
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages, primarily the ease of separation of the catalyst from the reaction mixture, enabling recycling and continuous processes. For the synthesis of thiols and their derivatives, various solid catalysts have been developed.
The direct synthesis of tertiary thiols, such as 2-methyl-2-propanethiol, has been successfully achieved via the reaction of an alkene (isobutene) with hydrogen sulfide over a solid acid catalyst. nist.gov Studies have shown that active alumina is a highly effective catalyst for this transformation, affording the desired thiol in yields exceeding 90% under optimized conditions. nist.gov The catalyst's activity is directly related to its acid amount, reaching a peak performance at acid amounts above 0.8 meq·g⁻¹. nist.gov
In a similar vein, solid acid resins are effective catalysts for thiol-related reactions. In the thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds, the recyclable basic resin Amberlyst® A21 has been used to efficiently produce the corresponding adducts in high yields under solvent-free conditions. shokubai.org For acid-catalyzed reactions, solid sulfonic acid resins like Amberlyst-15 and perfluorinated sulfonic acid resins (such as Aquivion) have proven effective, particularly in condensation reactions promoted by thiols.
Recent innovations include the surface modification of earth-abundant metal catalysts. Simple modification of nickel catalysts with thiols has been shown to create cost-effective, air-stable, and highly efficient catalysts for reductive amination reactions. researchgate.netmdpi.com This modification prevents deep oxidation of the nickel surface and allows for high selectivity. researchgate.netmdpi.com Furthermore, heterogeneous palladium-based catalytic systems have demonstrated exceptional, reagent-specific selectivity in the addition of thiols to alkynes. researchgate.net
| Catalyst Type | Reaction | Key Findings | Reference |
| Active Alumina | Isobutene + Hydrogen Sulfide → 2-Methyl-2-propanethiol | Yields >90%; activity correlates with catalyst acidity. | nist.gov |
| Amberlyst® A21 | Thia-Michael Addition | Recyclable catalyst, high yields, solvent-free conditions. | shokubai.org |
| Aquivion PW79S | Condensation of 2-alkylfuran and ketone (Thiol-promoted) | Higher reaction rate compared to other solid acids like Amberlyst-15. | |
| Thiol-modified Nickel | Reductive Amination | Cost-effective, air-stable, high activity and selectivity. | researchgate.netmdpi.com |
| Heterogeneous Palladium | Thiol Addition to Alkynes | High reagent-specific selectivity and product yield. | researchgate.net |
Biocatalysis in Thiol Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. prepchem.com In the context of thiol chemistry, enzymes, particularly lipases and other hydrolases, are used for the synthesis of thiol derivatives like thioesters. researchgate.net
The synthesis of thioesters can be achieved through the enzyme-catalyzed transesterification between a thiol and a vinyl ester. researchgate.net Lipase TL IM from Thermomyces lanuginosus has been identified as an efficient catalyst for this reaction, which can be performed in a continuous-flow microreactor, significantly reducing reaction times compared to batch processes. researchgate.net This method allows for the synthesis of a variety of thioesters with conversions often exceeding 82%. researchgate.net
Another innovative biocatalytic approach involves the use of the adenylation (A-) domain of a carboxylic acid reductase (CAR). This enzyme can function as a broad-spectrum acyl-S-CoA synthetase, activating a wide range of carboxylic acids to form thioesters with Coenzyme A (CoA-SH) or simpler thiols. This strategy is particularly valuable as it mimics natural biosynthetic pathways and can be coupled with in-situ thiol recycling systems, making the process more cost-effective and sustainable.
| Enzyme | Reaction Type | Substrates | Key Advantage | Reference |
| Lipase TL IM | Transesterification | Thiol + Vinyl Ester | High efficiency in continuous-flow microreactor, reduced reaction time. | researchgate.net |
| Carboxylic Acid Reductase (CAR) | Thioester Synthesis | Carboxylic Acid + Thiol (e.g., CoA-SH) | Broad substrate scope, mimics biosynthesis, enables thiol recycling. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. dataintelo.comgevo.com
Solvent-free Reactions
Eliminating organic solvents is a key goal in green synthesis, as they often contribute significantly to process waste and environmental hazards. mdpi.com Several synthetic methods for thiols and their derivatives have been successfully adapted to solvent-free conditions.
The anti-Markovnikov addition of thiols to alkenes can be catalyzed by anhydrous cerium(III) chloride (CeCl₃) at room temperature without any solvent, providing the desired products in high yields (78–97%) and with high regioselectivity. google.com Similarly, the synthesis of thioesters from thiols and acyl chlorides can be performed under solvent-free conditions using a synergistic catalytic system of niobium pentachloride (NbCl₅) and silver perchlorate (B79767) (AgClO₄), resulting in excellent yields and short reaction times. d-nb.info The thia-Michael reaction, a conjugate addition of thiols, can also be conducted efficiently under solvent-free conditions using a recyclable heterogeneous catalyst. shokubai.org These methods not only reduce waste but also simplify product purification.
Atom Economy and Efficiency in Syntheses
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final desired product. wikipedia.org Reactions with high atom economy are inherently less wasteful.
Addition reactions are prime examples of atom-economical processes. The thiol-ene "click" reaction, which involves the addition of a thiol across a double bond, is a highly efficient and atom-economical method for forming C-S bonds. wsu.edu This reaction proceeds with a simple 1:1 stoichiometry, generating no byproducts. Similarly, the thia-Michael 1,4-conjugate addition of a thiol is 100% atom economic. shokubai.org
Sustainable Feedstocks for this compound Production
A key principle of green chemistry is the use of renewable, rather than depleting, feedstocks. Traditionally, the precursors for this compound, such as isobutylene or isobutanol, are derived from petroleum. However, significant progress has been made in producing these key precursors from biomass.
Bio-isobutanol can be produced through the fermentation of sugars derived from various biomass sources, including corn, sugarcane, and lignocellulosic materials like wood waste and agricultural residues. d-nb.info Companies like Gevo have developed proprietary yeast biocatalysts and integrated fermentation technologies (GIFT®) to produce isobutanol from these renewable feedstocks.
This bio-isobutanol serves as a versatile platform chemical. It can be catalytically dehydrated to produce "green" or bio-isobutylene. researchgate.net This dehydration is effectively carried out using catalysts such as γ-alumina. researchgate.net The resulting bio-isobutylene can then be reacted with hydrogen sulfide in a subsequent catalytic step to yield this compound or its isomers, creating a fully renewable pathway to the target compound. nist.gov This bio-based route significantly reduces the carbon footprint and reliance on fossil fuels for the production of this important chemical. google.com
Synthesis of Functionalized this compound Derivatives
Functionalization of the basic this compound structure allows for its integration into sophisticated chemical and biological systems. Synthetic strategies often focus on creating derivatives with specific terminal groups or incorporating the isobutyl thiol moiety into larger, more complex molecules like polymers and dendrimers.
The branched structure of this compound and its derivatives is of significant interest for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgacs.org The branching affects the packing density, conformational order, and stability of the resulting monolayer compared to linear alkanethiols. acs.orgresearchgate.net
The synthesis of these derivatives often involves multi-step processes to create molecules with a thiol anchor, a hydrocarbon chain (which can be branched), and a specific terminal functional group. For instance, multi-branched fluorinated thiols have been synthesized to create omniphobic surfaces. polimi.it These complex structures are designed to maximize surface properties like hydrophobicity by increasing the density of specific atoms (e.g., fluorine) on the surface. polimi.it
Research has shown that SAMs formed from branched thiols can exhibit significantly different properties compared to their linear counterparts. For example, while linear alkanethiols like octadecanethiol form well-ordered, tilted monolayers on gold, branched thiols can result in SAMs with a reduced tilt angle and a smaller area per molecule. acs.org However, the presence of bulky side groups or an inappropriate number of branches can also lead to low molecular packing densities and disordered SAMs. uh.edu The choice of solvent is also critical in the formation of high-quality SAMs from branched dithiols, with solvents like tetrahydrofuran (B95107) (THF) showing superior results in promoting the binding of both thiol groups to the gold surface. uh.edu
| Thiol Derivative Structure | Substrate | Key Synthetic Feature | Observed SAM Property | Reference |
|---|---|---|---|---|
| Branched Thiols (e.g., with two long alkane chains) | Gold | Synthesis of thiols with multiple long alkyl chains attached to a single headgroup. | Reduced tilt angle compared to linear alkanethiols; disulfide versions formed more disordered layers. acs.org | acs.org |
| Multi-branched Fluorinated Thiol (BRFT) | Gold | Designed with ultrashort fluorinated alkyl groups around a hydrocarbon core. | High fluorine density leading to low surface free energy and enhanced stability compared to linear perfluoroalkyl thiols. polimi.it | polimi.it |
| 2-Phenylpropane-1,3-dithiol derivatives with varying numbers of octadecyloxy chains | Gold | Synthesis of bidentate aromatic dithiols with one, two, or three appended alkyl chains. | Increased number of chains led to more ordered and densely packed alkyl tailgroups, increasing thermal stability. uh.edu | uh.edu |
| This compound (isobutanethiol) | Au(111) | Commercial or standard synthesis. | Forms a distinct striped-phase adlayer with a (√3 × 8)R30° structure. dtu.dk | dtu.dk |
Thiol-containing molecules, including derivatives of this compound, are utilized in the design of advanced drug delivery systems. The thiol group can act as a linker to conjugate drugs to carrier molecules or to impart specific functionalities, such as redox responsiveness. researchgate.netnih.gov
One approach involves conjugating a model compound like this compound to an amino acid, such as L-cysteine. nih.gov Such conjugates are synthesized to study transport mechanisms across biological barriers, like the blood-brain barrier (BBB), by targeting specific transporters like the large amino acid transporter 1 (LAT1). nih.gov
More complex systems involve the synthesis of thiolated polymers, which can be linear or highly branched (hyperbranched polymers and dendrimers). wiley.comacs.org These macromolecules are functionalized with multiple thiol groups. For instance, dendrimers can be thiolated at their chain ends to create a high density of reactive groups on their surface. wiley.com These thiolated polymers can then be used to encapsulate or covalently bind drug molecules. The disulfide bonds formed can be cleaved in the reductive environment inside cells, triggering the release of the drug. researchgate.net The synthesis of such systems often employs "click" chemistry, such as thiol-ene or thiol-yne reactions, which are highly efficient and tolerant of various functional groups. acs.orgnih.gov
| Analogue/System | Synthetic Strategy | Application/Function | Key Finding | Reference |
|---|---|---|---|---|
| L-cysteine-2-methyl-1-propanethiol conjugate | Conjugation of the thiol to the amino acid. | Model prodrug to study LAT1-mediated transport across the BBB. nih.gov | The prodrug was able to bind to the LAT1 transporter. nih.gov | nih.gov |
| Thiolated Dendrimers | Addition of thiol groups to the terminal functions of dendrimers (e.g., via free-radical addition to allyl groups). wiley.com | High-capacity nanocarriers for drug delivery. | Provides a multivalent platform with a high density of thiol groups on the surface for drug conjugation or other interactions. wiley.com | wiley.com |
| Redox-Responsive Branched Polymer-Drug Conjugate | One-pot RAFT copolymerization followed by thiol-disulfide exchange to link a thiol-containing drug (6-mercaptopurine). researchgate.net | Self-assembling micelles for controlled anticancer drug release. | The system self-assembles into micelles and releases the drug under reductive conditions similar to the intracellular environment. researchgate.net | researchgate.net |
| Hyperbranched Polymers via Thiol-Yne Chemistry | One-pot reaction of monomers possessing both a thiol and an alkyne group. acs.org | Versatile synthesis of functional hyperbranched polymers for use as drug-delivery vehicles. | The reaction is fast, high-yielding, and tolerant of various functionalities, allowing for tunable polymer properties. acs.org | acs.org |
To fundamentally understand the structure-property relationships in systems involving thiols, researchers synthesize libraries of thiols with systematic variations in chain length and branching. acs.orgnih.gov Since many branched alkylthiols are not commercially available, their synthesis in the lab is a prerequisite for such studies. acs.orgnih.gov These comparative studies are essential for elucidating the effects of molecular architecture on properties like electrochemical stability, surface packing, and intermolecular interactions. acs.orgnsf.gov
Studies comparing linear and branched alkylthiols as ligands on nanocrystals have shown that branching leads to a reduction in van der Waals interactions due to steric hindrance. acs.orgnih.gov This results in a lower enthalpy gain upon binding but a more favorable (less negative) entropy change, labeling them as "entropic ligands". acs.orgnih.gov The synthesis of these varied thiols allows for precise tuning of these thermodynamic parameters. For example, a series of methyl-branched thiols with varying backbone lengths (e.g., 4-methyl-1-pentanethiol, 4-methyl-1-octanethiol) can be synthesized to isolate the effect of chain length while keeping the branch point constant. acs.org
In electrochemical studies, the stability of SAMs made from different thiols is compared. Linear sweep voltammetry can be used to measure the reductive desorption potentials. nsf.gov Such research has revealed that for short-chain thiols on gold, the film thickness is a more significant predictor of stability than the specific terminal group, whereas branching can influence stability. nsf.gov The synthesis of these varied structures is often achieved through multi-step organic reactions, starting from corresponding alcohols or halides, followed by the introduction of the thiol group, often using a protected form like a thioacetate which is later hydrolyzed. researchgate.net
| Thiol Series | Synthetic Goal | Parameter Studied | Key Research Finding | Reference |
|---|---|---|---|---|
| Linear vs. Branched Alkylthiols (e.g., 2-methyl-1-butanethiol vs. pentanethiol) | Create isomeric pairs to study the effect of branching. | Thermodynamics of ligand exchange on CdSe nanocrystals. | Branched ligands show lower exothermic binding (less enthalpy gain) but a smaller entropy loss, indicating weaker packing. acs.orgnih.gov | acs.orgnih.gov |
| Branched Thiols with Varied Backbone Length (e.g., 4-methyl-1-pentanethiol vs. 4-methyl-1-octanethiol) | Isolate the effect of chain length while maintaining a constant branch position. | Thermodynamics of ligand exchange on CdSe nanocrystals. | Increasing backbone length leads to increased entropy loss, partially offsetting the entropic advantage of branching. acs.org | acs.org |
| Linear vs. Non-aromatic Branched Thiols | Synthesize thiols with different carbon skeletons. | Electrochemical stability of SAMs on gold. | For three-carbon thiols, stability is similar and dictated mainly by film thickness, while branching can alter stability profiles. nsf.gov | nsf.gov |
| Structural Isomers of Thioethers (e.g., N-butyl methyl sulfide vs. tert-butyl methyl sulfide) | Synthesize isomers to study the effect of bulky groups on self-assembly. | Order and structure of monolayers on Au(111). | Despite the bulky tert-butyl group, highly ordered arrays can still form, demonstrating the adaptability of self-assembly. researchgate.net | researchgate.net |
Reaction Mechanisms and Reactivity of 2 Methyl 1 Propanethiol
Mechanistic Investigations of 2-Methyl-1-propanethiol Reactions
The reactivity of this compound, an organosulfur compound with the formula (CH₃)₂CHCH₂SH, is largely dictated by its thiol (-SH) functional group. chemeo.com This group is the primary site for a variety of reactions, including oxidation, nucleophilic/electrophilic interactions, and radical processes.
A characteristic reaction of thiols, including this compound, is their oxidation to form disulfides. libretexts.orgsci-hub.sebritannica.com This process involves the coupling of two thiol molecules to form a sulfur-sulfur (S-S) bond, with the concurrent loss of hydrogen atoms from the sulfhydryl groups. brainly.com This conversion is a redox reaction where the thiol is oxidized. libretexts.org The general transformation is represented as:
2 RSH + [O] → RSSR + H₂O
This oxidative coupling is a crucial transformation in both biological and chemical systems, stabilizing protein structures through cysteine-cysteine linkages and providing pathways for synthesizing valuable organosulfur compounds. libretexts.orgbiolmolchem.com
The specific oxidation of two molecules of this compound results in the formation of bis(2-methylpropyl) disulfide. brainly.comchegg.com In this reaction, each thiol molecule loses the hydrogen atom from its sulfhydryl group, and the remaining sulfur-containing fragments join to form a disulfide bond. brainly.com
The resulting compound, bis(2-methylpropyl) disulfide, also known as diisobutyl disulfide, is an organic sulfur compound with the chemical formula C₈H₁₈S₂. chemeo.com This formation can occur through various pathways, including biological ones. For example, in the metabolism of certain bacteria like Clostridioides difficile, this compound can be formed and subsequently dimerized through oxidation to produce bis(2-methylpropyl) disulfide. researchgate.netnih.gov
| Property | Value |
| Product Name | Bis(2-methylpropyl) disulfide |
| Synonyms | Diisobutyl disulfide |
| CAS Number | 1518-72-5 |
| Molecular Formula | C₈H₁₈S₂ |
| Molecular Weight | 178.36 g/mol |
Data sourced from Cheméo. chemeo.com
The conversion of thiols to disulfides can be accomplished using a wide array of oxidizing agents, ranging from mild to strong. sci-hub.se The choice of agent is critical for controlling the reaction and preventing over-oxidation to more highly oxidized sulfur species like sulfonic acids (RSO₃H). sci-hub.sebritannica.com
Common oxidizing agents and systems include:
Molecular Oxygen (Air): In the presence of catalysts, such as heavy metal ions (e.g., iron, copper), oxygen from the air can oxidize thiols to disulfides. libretexts.orgsci-hub.se Industrial sweetening processes, which remove odorous mercaptans from petroleum products, often use air under caustic conditions with a catalyst. acs.org
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an effective and environmentally benign oxidant for this transformation. thieme-connect.com The reaction can be catalyzed by iodide ions; the iodide is oxidized by H₂O₂ to iodine (I₂), which then oxidizes the thiol. thieme-connect.com This method is efficient under neutral conditions and at room temperature. thieme-connect.com
Halogens (Iodine, Bromine): Mild oxidants like iodine (I₂) and bromine (Br₂) readily convert thiols to disulfides. thieme-connect.comlatech.edu In the case of bromine in a basic solution, the thiol is first deprotonated to a more reactive thiolate anion, which then attacks the bromine molecule to initiate the disulfide formation. pearson.com
Dimethyl Sulfoxide (DMSO): DMSO can serve as an oxidant, particularly in the presence of an acid catalyst like hydroiodic acid (HI), to convert both aliphatic and aromatic thiols to their corresponding disulfides in high yields. biolmolchem.com
Metal-Based Catalysts: Various metal ions and complexes can catalyze thiol oxidation. sci-hub.se Dichlorodioxomolybdenum(VI) has been shown to be an effective catalyst for the selective and quantitative conversion of thiols to disulfides using DMSO as the oxidant. organic-chemistry.org
| Oxidizing System | Conditions | Notes |
| Hydrogen Peroxide / Iodide Ion | Room temperature, neutral pH thieme-connect.com | Environmentally friendly, high yields. thieme-connect.com |
| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions biolmolchem.com | Effective for a wide range of thiols. biolmolchem.com |
| Iodine (I₂) or Bromine (Br₂) | Basic or neutral solution thieme-connect.compearson.com | A mild and common laboratory method. masterorganicchemistry.com |
| Air / Metal Ion Catalyst | Caustic conditions sci-hub.seacs.org | Used in industrial "sweetening" processes. acs.org |
The thiol group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophilic center.
Nucleophilic Reactivity: Thiols are more acidic than their alcohol counterparts, and they readily deprotonate in the presence of a base to form a thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is an excellent nucleophile due to the high polarizability and low basicity of sulfur. masterorganicchemistry.com A primary reaction pathway is the Sₙ2 reaction with alkyl halides to produce sulfides (also called thioethers). libretexts.orgmasterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com
(CH₃)₂CHCH₂SH + Base → (CH₃)₂CHCH₂S⁻ (2-methyl-1-propanethiolate)
(CH₃)₂CHCH₂S⁻ + R'-X → (CH₃)₂CHCH₂-S-R' + X⁻ (a sulfide)
Electrophilic Reactivity: While the thiol group itself is not strongly electrophilic, the sulfur atom can become an electrophilic center after transformation. For instance, sulfides, which can be formed from thiols, react with alkyl halides to produce trialkylsulfonium salts (R₃S⁺). latech.edu In these salts, the positively charged sulfur atom is a powerful electron-withdrawing group, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. libretexts.org Furthermore, initial oxidation of a thiol can form an electrophilic intermediate like a sulfenic acid (RSOH), which can then react with another thiolate nucleophile to yield a disulfide. nih.gov
The sulfur-hydrogen bond in this compound can undergo homolytic cleavage to form a thiyl radical ((CH₃)₂CHCH₂S•). These radicals are key intermediates in several processes. britannica.com
Radical Addition: Thiyl radicals readily add across carbon-carbon multiple bonds in unsaturated compounds, a process known as a thiol-ene reaction. britannica.com This type of radical-mediated addition is a cornerstone of certain polymerization strategies, allowing for the synthesis of polythioethers.
Polymerization: While not a monomer in the traditional sense, this compound and its isomers can be used as chain-transfer agents in radical polymerization processes. chemicalbook.insigmaaldrich.com For example, 2-methyl-2-propanethiol has been used to synthesize chain-transfer agents for Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a method for producing polymers with controlled molecular weights and architectures. chemicalbook.in
The interaction of thiols with surfaces is a critical area of study, particularly in materials science and nanotechnology. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, especially gold (Au). conicet.gov.aracs.org
Adsorption: The adsorption process typically involves the cleavage of the S-H bond and the formation of a strong bond between the sulfur atom and the surface. acs.org Studies on the adsorption of butanethiol isomers, including this compound, on gold surfaces have revealed complex relationships between the thiol's molecular structure and the resulting monolayer's organization. researchgate.net The adsorption can be influenced by surface defects like adatoms and vacancies, which can serve as preferential binding sites. acs.org On other surfaces, such as zinc oxide (ZnO), thiols like propanethiol can attach via the formation of zinc-sulfur (Zn-S) complexes. rsc.org
Intramolecular Hydrogen Transfer: The mechanism for the reaction of the related isomer, 2-methyl-2-propanethiol, is believed to involve an initial adsorption onto a substrate surface, followed by an intramolecular hydrogen transfer. biosynth.com This transfer can occur through an intermolecular hydrogen bond with a hydroxyl group or a disulfide bond on the substrate. biosynth.com While this specific mechanism is described for the tertiary isomer, similar fundamental steps involving surface adsorption and hydrogen interactions are plausible for this compound.
Formation of Bis(2-methylpropyl) Disulfide
Radical Reactions and Polymerization Applications
Catalytic Activity and Promoting Effects of this compound
This compound, like other thiols, can function as a promoter in various organic transformations, influencing reaction rates and product distributions. The presence of the thiol group allows it to modulate electron transfer rates and alter the surface energy and reactivity of metal catalysts. scbt.com In the realm of catalytic synthesis, thiols have been shown to enhance conversion rates and selectivity. For instance, in the production of furan-containing lubricant base oils, 1-propanethiol (B107717), a related straight-chain thiol, remarkably suppresses the self-condensation of reactants and the formation of undesirable by-products like humins. osti.gov This promoting effect is achieved through cooperation with the primary catalyst. osti.gov
While direct research on this compound as a promoter is not extensively documented in the provided results, the principles of thiol-promoted reactions can be applied. For example, in the synthesis of diphenolic acid, the use of thiols as additives has been shown to improve both the conversion of levulinic acid and the selectivity towards the desired p,p'-DPA isomer. oup.com The thiol's role is particularly effective under kinetic control at low conversions. oup.com
The branched structure of this compound, specifically the presence of methyl groups, introduces steric hindrance that significantly influences its reactivity and interaction with other molecules and surfaces. scbt.com This steric bulk affects adsorption behavior on metal surfaces and can alter reaction rates. scbt.comresearchgate.net
In catalytic condensation reactions, the rate is often inversely related to the steric hindrance of the thiol promoter. osti.gov Studies on the condensation of phenol (B47542) with levulinic acid have demonstrated that the reaction rate decreases as the steric bulk of the thiol increases. osti.gov A comparative study on the reaction of sulfur dioxide with various thiols also highlighted the impact of steric hindrance. oup.com The following table, derived from research on thiol-promoted condensation reactions, illustrates the general trend of decreasing reaction rates with increasing steric hindrance. osti.gov
| Thiol | Relative Reaction Rate | Steric Hindrance |
| 1-Propanethiol | Highest | Low |
| 1-Butanethiol | ↓ | Moderate |
| Phenylmethanethiol | ↓ | Moderate-High |
| 1-Hexanethiol | ↓ | High |
| Cyclohexanethiol | ↓ | High |
| 1-Octanethiol | ↓ | Very High |
| tert-Butyl mercaptan | Lowest | Very High |
This table illustrates the general trend observed in thiol-promoted reactions where increased steric hindrance leads to a decrease in the reaction rate. This compound, with its isobutyl structure, would be expected to have a reaction rate influenced by its branched nature, likely falling between the less hindered linear thiols and the highly hindered tertiary thiols.
The steric hindrance of the alkyl group in thiols can also affect the stability of intermediates, thereby altering reactivity. osti.gov For instance, in the reaction of propanethiol derivatives on a gold surface, those with more methyl groups (and thus more steric hindrance) were found to be less reactive. researchgate.net
Thiols can act as co-catalysts, working in conjunction with a primary catalyst to enhance reaction efficiency. In acid-catalyzed condensation reactions, such as the synthesis of diphenolic acid, a thiol co-catalyst can lead to a significant improvement in product yield. oup.com While the specific use of this compound as a co-catalyst in condensation reactions is not detailed in the provided search results, the general applicability of thiols in this role is well-established. For example, in one patented process for diphenolic acid synthesis, methyl mercaptan was used as a co-catalyst with hydrochloric acid, resulting in a notable increase in the yield of the desired product. oup.com The thiol co-catalyst is thought to play a role in the reaction mechanism, potentially by forming intermediate species that facilitate the desired reaction pathway. oup.com
Degradation Pathways and Stability Studies
The thermal decomposition of this compound, like other aliphatic thiols, is expected to proceed through a free-radical chain mechanism, particularly at elevated temperatures. acs.org Upon heating, the compound can decompose to form toxic gases. scbt.com The primary decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen sulfide (B99878) (H2S). scbt.comfishersci.com
Studies on the thermal decomposition of the structurally related 2-methyl-2-propanethiol have proposed a mechanism involving the initial cleavage of the C-S bond to form a tertiary butyl radical and a sulfhydryl radical (•SH). acs.org A similar primary step can be anticipated for this compound, leading to an isobutyl radical and a sulfhydryl radical. Subsequent reactions of these radicals would then lead to the formation of stable end products. Research on the thermal decomposition of ethanethiol (B150549) identified three primary unimolecular decomposition pathways: C-S bond cleavage, C-C bond cleavage, and the elimination of hydrogen sulfide to form an alkene. nih.gov
The following table summarizes the likely products from the thermal degradation of this compound based on the decomposition of related sulfur compounds.
| Degradation Product | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO2 |
| Sulfur Oxides | SOx |
| Hydrogen Sulfide | H2S |
| Isobutylene (B52900) | C4H8 |
The photochemical degradation of this compound can occur through several pathways, including direct photolysis and photocatalytic oxidation. While it has been suggested that C2-C4 aliphatic thiols are not expected to undergo direct photolysis due to the absence of photoreactive groups, they are susceptible to atmospheric oxidation. oecd.org The predicted atmospheric oxidation half-life for related thiols is on the order of a few hours. oecd.org
However, studies involving the UV irradiation of alkanethiols, including 1-butanethiol, in a rigid glass matrix at low temperatures (77°K) have demonstrated the formation of thiyl radicals (RS•). scispace.comscispace.com This suggests that under certain conditions, the primary photochemical event is the cleavage of the S-H bond. scispace.com The thiyl radicals are relatively stable at these low temperatures but can lead to the formation of disulfides upon warming. scispace.com
In the presence of a photocatalyst such as titanium dioxide (TiO2) and UV-A radiation, this compound can undergo photocatalytic oxidation. researchgate.net Studies on methyl mercaptan have shown that it can be effectively degraded through this process. researchgate.net The initial step in the photocatalytic oxidation of n-propanethiol is believed to be the attack of a hydroxyl radical (•OH) on the S-H bond, leading to the formation of a thiyl radical. researchgate.net A similar mechanism can be expected for this compound. The reaction with hydroxyl radicals is a key degradation pathway in the atmosphere. scispace.com
Oxidative Stability under various conditions
The oxidative stability of this compound is a critical aspect of its chemical behavior, influencing its storage, handling, and environmental fate. While generally considered stable, its reactivity with various oxidizing agents and conditions has been a subject of study. scbt.com
Under general conditions, this compound is incompatible with and can react violently with strong oxidizing agents. scbt.com Contact with substances such as nitrates, oxidizing acids, chlorine bleaches, and especially calcium hypochlorite (B82951) can lead to vigorous reactions, potentially resulting in ignition. scbt.com Therefore, avoiding contamination with these materials is crucial. scbt.com
The primary product from the oxidation of this compound is the corresponding disulfide. In this reaction, two molecules of the thiol each lose a hydrogen atom from their sulfhydryl (-SH) group, leading to the formation of a sulfur-sulfur bond. brainly.com This oxidative coupling results in the creation of diisobutyl disulfide. brainly.comchegg.com
In the context of environmental chemistry, the atmospheric oxidation of this compound is an important degradation pathway. The predicted half-life for its atmospheric oxidation is approximately 0.24 days, indicating a relatively moderate persistence in the atmosphere. oecd.org
Thermal conditions can also compromise the stability of this compound. When heated to decomposition or during combustion, it produces toxic and hazardous gases, including sulfur oxides (SOx), hydrogen sulfide (H2S), and carbon dioxide. scbt.com
Research into the catalytic oxidation of thiols, often in the context of petroleum sweetening, provides insights into the reactivity of this compound's isomers and related compounds. Studies on the co-oxidation of the isomer 2-methyl-2-propanethiol with ethanethiol have shown that the presence of a more reactive thiol can enhance the oxidation rate of the more stable branched thiol. acs.org This occurs through a mechanism involving thiolate anions and the formation of active thiol radicals. acs.org Similarly, the kinetics of the liquid-phase catalytic oxidation of other light thiols, such as 1-butanethiol, have been investigated using catalysts like cobalt phthalocyanine. tandfonline.comtandfonline.com Advanced oxidation processes have also been explored for the degradation of related compounds. For instance, the isomer tert-butyl mercaptan (2-methyl-2-propanethiol) can be degraded using a modified Fenton process, where hydroxyl radicals generated from hydrogen peroxide and a bimetallic catalyst attack the thiol to form disulfides and sulfonic acid. irost.ir
The following table summarizes the oxidative stability of this compound under different scenarios:
| Condition | Oxidizing Agent(s) | Catalyst | Key Findings / Products | Source |
|---|---|---|---|---|
| General Contact | Strong Oxidizing Agents (e.g., calcium hypochlorite, nitrates) | None specified | Violent reaction, potential for ignition. | scbt.com |
| Dimerization | Generic Oxidation | Not specified | Forms diisobutyl disulfide through S-S bond formation. | brainly.comchegg.com |
| Atmospheric | Atmospheric oxidants | Not applicable | Predicted atmospheric oxidation half-life of approximately 0.24 days. | oecd.org |
| Thermal Decomposition / Combustion | Heat / Oxygen | Not applicable | Produces toxic gases including sulfur oxides (SOx) and hydrogen sulfide (H2S). | scbt.com |
| Catalytic Co-oxidation (of isomer 2-methyl-2-propanethiol) | Oxygen | Cobalt-based | The oxidation rate is enhanced by the presence of more reactive thiols like ethanethiol. | acs.org |
| Advanced Oxidation (of isomer 2-methyl-2-propanethiol) | Hydrogen Peroxide (H₂O₂) | Fe/Cu bimetallic nanoparticles | Degradation leads to the formation of disulfides and sulfonic acid. | irost.ir |
Advanced Analytical Methodologies for 2 Methyl 1 Propanethiol
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 2-methyl-1-propanethiol, offering insights into its rotational, vibrational, and electronic behavior.
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique ideal for exploring the conformational landscape of molecules in the gas phase. A study of this compound (iso-BuSH) using FTMW spectroscopy in the frequency range of 3.7 to 25 GHz revealed the presence of three distinct stable conformers. researchgate.netnih.gov These conformers arise from rotations around the C-C and C-S bonds.
The identification of these conformers was supported by density functional theory (DFT) calculations. researchgate.netnih.gov The analysis showed that conformers with a gauche orientation around the C-S bond are more stable than those with a trans orientation. nih.govacs.org This is a common trait for analogous sulfur compounds. nih.gov The experimental rotational constants for the identified conformers were determined with high precision, allowing for a detailed derivation of their molecular structures. researchgate.netnih.gov Isotopic substitution, including the use of ³⁴S and ¹³C, was employed to confirm the spectral assignments and refine the structural parameters. nih.gov
Table 1: Experimentally Determined Rotational Constants for the Conformers of this compound
| Conformer | A / MHz | B / MHz | C / MHz |
| Conformer 1 | 6845.35 | 3245.89 | 2478.12 |
| Conformer 2 | 7890.11 | 2598.43 | 2189.54 |
| Conformer 3 | 7456.78 | 2990.21 | 2365.44 |
Data sourced from studies on the rotational spectra of this compound. researchgate.netnih.gov
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. For this compound, these spectra are characterized by specific bands corresponding to the vibrations of its functional groups.
The IR spectrum, as provided by the NIST Chemistry WebBook, shows characteristic absorption bands. nist.gov Key vibrational modes include:
S-H stretch: Typically observed in the region of 2550-2600 cm⁻¹. This is a relatively weak but sharp band characteristic of thiols.
C-S stretch: Found in the 600-800 cm⁻¹ range.
C-H stretches: Occurring around 2870-2960 cm⁻¹ for the alkyl groups.
C-H bending: Located in the 1365-1470 cm⁻¹ region.
While detailed Raman and conformational studies specifically on this compound are not extensively published, analysis of related thiols like n-propanethiol demonstrates the power of these techniques. researchgate.netresearchgate.net In such studies, different conformers (e.g., trans and gauche) exhibit distinct peaks in their vibrational spectra, allowing for their identification and the study of their relative stabilities. researchgate.net A Raman spectroscopic study of this compound in a silver sol has also been noted. spiedigitallibrary.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| S-H Stretch | 2550 - 2600 |
| C-H Stretch (Alkyl) | 2870 - 2960 |
| C-H Bend | 1365 - 1470 |
| C-S Stretch | 600 - 800 |
Data compiled from general IR spectroscopy principles and data for thiols. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR spectroscopy of this compound provides distinct signals for the different types of protons in the molecule. spectrabase.com The spectrum would show:
A doublet for the two methyl groups (CH₃), which are equivalent.
A multiplet for the single methine proton (CH).
A doublet for the two methylene (B1212753) protons (CH₂), which are adjacent to the thiol group.
A triplet for the thiol proton (SH), which couples with the adjacent methylene protons.
2D NMR techniques, such as Gradient Double Quantum Filtered Correlation Spectroscopy (gDQCOSY), are used to establish connectivity between protons, especially in more complex molecules. researchgate.net For this compound, a COSY spectrum would reveal correlations between:
The methine (CH) proton and the methyl (CH₃) protons.
The methine (CH) proton and the methylene (CH₂) protons.
The methylene (CH₂) protons and the thiol (SH) proton.
This information confirms the bonding framework of the molecule, providing unambiguous structural elucidation. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts and Couplings for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling with |
| -CH₃ | ~0.9 - 1.1 | Doublet | -CH- |
| -CH- | ~1.7 - 1.9 | Multiplet | -CH₃, -CH₂- |
| -CH₂-S | ~2.4 - 2.6 | Doublet | -CH-, -SH |
| -SH | ~1.2 - 1.6 | Triplet | -CH₂- |
Predicted values based on standard NMR chemical shift ranges and coupling patterns.
UV-Vis spectroscopy probes the electronic transitions within a molecule. ubbcluj.ro Thiols like this compound contain non-bonding electrons on the sulfur atom (n electrons) and sigma bonds (σ electrons). The primary electronic transitions available are the n → σ* and σ → σ* transitions. usp.br
n → σ transition:* This involves promoting a non-bonding electron from the sulfur atom to an anti-bonding σ* orbital. This transition typically occurs in the UV region, around 200-220 nm, and is of low to medium intensity.
σ → σ transition:* This higher-energy transition involves exciting an electron from a σ bonding orbital to a σ* anti-bonding orbital and occurs at wavelengths below 200 nm. usp.br
The NIST WebBook indicates the availability of a UV/Visible spectrum for this compound, which would confirm these characteristic absorptions. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 2D-gDQCOSY) for Structural Elucidation
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile sulfur compounds like this compound. hmdb.ca In one study identifying volatile biomarkers from oral bacteria, GC-MS was used to successfully separate and identify this compound. nih.gov
The process involves:
Separation: The volatile compound is passed through a GC column (e.g., a DB-624 UI). The separation is achieved based on the compound's boiling point and affinity for the stationary phase. A typical temperature program involves an initial hold followed by a ramp to a higher temperature to ensure elution. nih.gov
Detection and Identification: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized, typically by electron ionization (EI), causing it to fragment into a unique pattern of smaller ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. nist.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 90, corresponding to its molecular weight, along with characteristic fragment ions. nist.govnih.gov
This method is highly sensitive and specific, allowing for both the definitive identification and accurate quantification of this compound in various samples, from biological headspace to environmental matrices. nih.gov
Gas Chromatography-Olfactometry (GC-O) for Sensory Evaluation and Identification of Odor-Active Thiols
The process involves an effluent splitter at the end of the GC column, which divides the flow between a standard chemical detector (such as a Flame Ionization Detector or MS) and a heated sniffing port. nih.gov Trained panelists, or sensory evaluators, sniff the effluent from the port and record the time, duration, and description of any perceived odors. ntou.edu.tw This generates an olfactogram, which can be aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with sensory perceptions. nih.gov
Several GC-O methods are used to estimate the sensory significance of odorants:
Aroma Extract Dilution Analysis (AEDA): This method involves the sequential analysis of a sample extract at different dilution levels. ntou.edu.tw The extract is diluted stepwise (e.g., 1:2, 1:4, 1:8) and analyzed by GC-O until no odor is detected. researchgate.net The highest dilution at which a compound is still detected is known as its Flavor Dilution (FD) factor. ntou.edu.tw A higher FD factor indicates a more potent contributor to the aroma. ntou.edu.twimreblank.ch
Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold. ntou.edu.twimreblank.ch An OAV greater than 1 suggests that the compound is likely to contribute to the aroma. ntou.edu.tw GC-O techniques like AEDA are crucial for screening compounds and prioritizing which ones require rigorous quantification to determine their OAV.
GC-O has been instrumental in identifying key odor-active thiols in various foods and beverages. nih.govimreblank.ch For instance, it has been used to identify potent thiols in wine, coffee, and cooked meats, where their concentrations were below the limits of MS detection. imreblank.ch The technique is particularly valuable for thiols because they are often reactive and present in trace amounts, yet have a significant sensory impact. imreblank.ch
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a separation technique used for analyzing compounds in a liquid mobile phase. creative-proteomics.com While GC is more common for highly volatile compounds like this compound, HPLC can be employed, particularly when the analyte is derivatized. mdpi.com The analysis of low-molecular-weight thiols by HPLC often presents challenges due to their instability and lack of a strong chromophore for UV detection or native fluorescence. mdpi.comrsc.org
To overcome these limitations, a pre-column or post-column derivatization strategy is typically employed. scribd.com This involves reacting the thiol with a specific reagent to form a stable, detectable derivative. mdpi.com The derivatizing agent imparts properties to the thiol that make it suitable for HPLC analysis, such as:
Enhanced Detectability: Reagents add a fluorophore or a strong chromophore to the thiol molecule, allowing for highly sensitive fluorescence or UV detection. rsc.orgresearchgate.net
Improved Stability: Derivatization protects the reactive sulfhydryl group from oxidation during sample preparation and analysis. mdpi.comnih.gov
Better Chromatographic Separation: The derivative often has different polarity and hydrophobicity compared to the original thiol, which can improve its retention and separation on an HPLC column. mdpi.com
Common derivatization reagents for thiols in HPLC analysis include:
o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol, or in some cases the analyte thiol itself) to form highly fluorescent isoindole derivatives. scribd.com
Monobromobimane (MBB): A fluorogenic reagent that reacts specifically with thiols to form stable, fluorescent derivatives. mdpi.com
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): A nonfluorescent reagent that selectively reacts with thiols to produce highly fluorescent and stable derivatives. rsc.orgmdpi.com
4,4′-dithiodipyridine (DTDP): This reagent reacts with thiols via thiol-disulfide exchange. The resulting derivatives can be analyzed by LC-MS, often with enhanced sensitivity in positive ion mode. acs.orgunipd.it
Once derivatized, the sample is injected into the HPLC system. The separation is typically performed using a reversed-phase column (e.g., C18), where a polar mobile phase (like a mixture of water/buffer and acetonitrile (B52724) or methanol) is used to elute the components. mdpi.comresearchgate.net The choice of column and mobile phase gradient is optimized to achieve baseline separation of the different thiol derivatives. mdpi.com
Electrochemical Detection Methods
Electrochemical detection (ECD) coupled with HPLC is another sensitive method for the analysis of electroactive compounds, including thiols and their derivatives. This detector measures the current resulting from the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential.
While direct electrochemical detection of this compound can be challenging, derivatization can produce a compound that is more readily detected. A study on the fumonisin B1 mycotoxin involved derivatization with o-phthalaldehyde (OPA) in the presence of 2-methyl-2-propanethiol (a structural isomer of this compound). The resulting derivative was analyzed by HPLC with both fluorescence and electrochemical detection. For the electrochemical detector, a hydrodynamic voltammogram indicated an optimal voltage of +0.7 V for the maximum response. However, the electrochemical response for this specific derivative was found to be unstable.
In general, for ECD to be effective, the analyte must be easily and reproducibly oxidized or reduced. The detector's sensitivity and selectivity are highly dependent on the applied potential and the composition of the mobile phase (e.g., pH, ionic strength). Although ECD can be highly sensitive, it can also be prone to baseline instability and requires careful optimization and maintenance, such as thorough de-gassing of the mobile phase to remove oxygen.
Isotope Dilution Assay (IDA) for Quantification
Isotope Dilution Assay (IDA), often referred to as Stable Isotope Dilution Analysis (SIDA), is considered a gold standard for the accurate quantification of analytes in complex matrices. researchgate.netalfa-chemistry.com It is a primary measurement method because it relies on the direct measurement of isotope ratios and is traceable to the International System of Units (SI). nih.gov This technique is particularly advantageous for quantifying volatile and unstable compounds like this compound, as it compensates for analyte losses that may occur during sample preparation, extraction, and injection. imreblank.ch
The principle of IDA involves adding a known amount of a stable, isotopically labeled version of the analyte (the internal standard or "spike") to the sample at the earliest stage of analysis. alfa-chemistry.com For this compound, this would involve a synthesized version containing heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). This labeled standard is chemically identical to the natural analyte and therefore behaves the same way during the entire analytical procedure. researchgate.net
Any loss of material affects both the analyte and the labeled standard equally, so the ratio of the two remains constant. alfa-chemistry.com The final quantification is performed using a mass-selective detector, typically in a hyphenated system like GC-MS or LC-MS. The detector measures the signal intensity for a specific mass fragment of the natural analyte and a corresponding, heavier mass fragment of the labeled internal standard. The concentration of the analyte in the original sample is then calculated from the measured isotope ratio, the known amount of the added standard, and the sample's weight or volume. amazonaws.com
IDA overcomes many limitations of traditional external or internal standard calibration methods, such as matrix effects where other components in the sample can suppress or enhance the analyte's signal. researchgate.net This makes it an exceptionally robust and accurate method for determining the precise concentration of potent odorants like thiols in challenging samples such as food, beverages, and environmental materials. imreblank.chmdpi.com
Mass Spectrometry (MS) Techniques (e.g., MALDI-MS) for Molecular Weight and Structure
Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. sfrbm.org When coupled with a separation technique like GC or LC, it provides definitive identification. For a compound like this compound, with a molecular weight of 90.19 g/mol , MS analysis provides key information. nih.gov
The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The MS1 or precursor ion spectrum provides the molecular weight from the molecular ion peak ([M]⁺) or a related ion like the protonated molecule ([M+H]⁺). sfrbm.org Tandem mass spectrometry (MS/MS) involves fragmenting the selected precursor ion to produce a spectrum of daughter ions. This fragmentation pattern is unique to the molecule's structure and acts as a chemical fingerprint, allowing for unambiguous identification. creative-proteomics.com
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |
|---|---|---|
| 41 | 100% (Base Peak) | Allyl cation [C₃H₅]⁺ |
| 43 | High | Isopropyl cation [C₃H₇]⁺ |
| 90 | High | Molecular ion [C₄H₁₀S]⁺ |
Source: Data adapted from PubChem. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI is a soft ionization technique typically used for large, non-volatile molecules like proteins and polymers. nih.gov However, its application for low-molecular-weight (LMW) compounds like this compound is challenging due to significant interference from the matrix ions in the low m/z region (< 800 Da). researchgate.netnih.gov
To overcome this, derivatization strategies have been developed. These methods involve labeling the LMW thiol with a large "tag" molecule, which shifts the mass of the analyte into a higher m/z region, free from matrix interference. researchgate.netrsc.org For example, a bromoacetyl-functionalized C60 fullerene has been used as a derivatization reagent to label LMW thiols. researchgate.net This adds a large mass (832 Da) to the thiol, moving its signal to a clear region of the MALDI spectrum and significantly enhancing detection sensitivity. researchgate.net Another approach is "peptidylation," where a peptide is attached to the thiol, leveraging the excellent signal response of peptides in MALDI-MS to achieve high sensitivity. rsc.org While not specifically documented for this compound, these principles demonstrate the potential of MALDI-MS for analyzing LMW thiols after appropriate chemical modification.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of this compound in complex samples. This online coupling provides both separation of the analyte from interferences and its subsequent identification and/or quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common hyphenated technique for the analysis of volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer serves as the detector. It records the mass spectrum of each component as it elutes from the column, allowing for positive identification based on both its retention time and its mass fragmentation pattern. nih.gov This method is widely used to identify and quantify sulfur compounds, including this compound, in matrices like petroleum distillates. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov For thiols, which often require derivatization for HPLC analysis, LC-MS and especially LC-tandem mass spectrometry (LC-MS/MS) are powerful tools. researchgate.net The mass spectrometer can selectively monitor for the specific mass of the derivatized thiol, providing excellent selectivity and sensitivity. acs.org Stable Isotope Dilution Analysis (SIDA) combined with LC-MS/MS is a state-of-the-art approach for the routine and accurate analysis of trace-level thiols in complex samples like wine. acs.org
Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)
This three-way hyphenated technique provides the most comprehensive sensory and chemical information. The effluent from the GC column is split to a sniffing port (O), a mass spectrometer (MS), and sometimes a third, non-specific detector like an FID. This setup allows for the simultaneous collection of sensory data (odor description and intensity) and chemical data (mass spectrum for identification), definitively linking a specific odor to a specific chemical compound. nih.gov
Computational and Theoretical Studies of 2 Methyl 1 Propanethiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 2-Methyl-1-propanethiol, these calculations have been instrumental in elucidating its structure and energetics.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for accurate predictions. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that accounts for electron correlation.
Studies utilizing MP2 with the 6-311++G(d,p) basis set have been conducted to investigate the rotational spectra and conformational isomers of this compound. nih.govacs.org These calculations are crucial for assigning experimentally observed spectral lines and understanding the molecule's geometry. nih.govacs.org For instance, the geometries used for local coupled-cluster calculations in some studies were optimized using the density-fitted second-order Møller-Plesset perturbation theory (DF-MP2). While MP2 provides valuable insights, comparisons with experimental data and other computational methods are essential for a comprehensive understanding. For example, in one study, molecular parameters derived from cam-B3LYP/6-311++G(d,p) calculations were found to be in better agreement with observed values than those from MP2/6-311++G(d,p). nih.gov
Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy. umn.edu Various functionals are employed to approximate the exchange-correlation energy.
For this compound, DFT calculations have been performed using functionals such as B3LYP and cam-B3LYP with the 6-311++G(d,p) basis set. nih.govacs.org These calculations have been used in conjunction with Fourier transform microwave spectroscopy to assign the rotational spectra of different conformers. nih.govacs.org Research has shown that the cam-B3LYP functional, which is a long-range corrected functional, can provide results that are in better agreement with experimental data for molecular parameters compared to both B3LYP and MP2 methods for this class of molecules. nih.govarxiv.org The B3LYP functional is known to perform reasonably well for a variety of chemical problems, but it can have limitations, such as underestimating bond energies in some cases. stackexchange.com The choice of functional is critical, and benchmark studies are often necessary to determine the most suitable functional for a specific application. stackexchange.comnih.gov
This compound possesses conformational flexibility due to rotation around its single bonds. Computational methods are essential for identifying the stable conformers and determining their relative energies.
For this compound, five possible conformations were anticipated, and through a combination of Fourier transform microwave spectroscopy and quantum chemical calculations, three of these conformations were identified. nih.govacs.org The calculations, performed at the MP2/6-311++G(d,p), B3LYP/6-311++G(d,p), and cam-B3LYP/6-311++G(d,p) levels of theory, were crucial in assigning the observed spectral lines to specific conformers. nih.govacs.org It was determined that all stable sulfur analogues, including this compound, have a gauche conformation with respect to the C-S axis. acs.org This contrasts with its alcohol analog, 2-methyl-1-propanol (B41256), where both gauche and trans conformers were found. acs.org The determination of energy minima and the relative energies of different conformers are critical for understanding the molecule's behavior and properties at a macroscopic level. nih.gov
Table 1: Identified Conformers of this compound and Related Molecules
| Molecule | Number of Anticipated Conformers | Number of Identified Conformers | Most Stable Conformation (C-S/C-O axis) |
|---|---|---|---|
| This compound | 5 | 3 | Gauche acs.org |
| 1-Butanethiol | 14 | 7 | Gauche acs.org |
| 2-Methyl-1-propanol | 5 | 4 | Trans acs.org |
| 1-Butanol | 14 | 7 | Trans acs.org |
Density Functional Theory (DFT) Calculations (e.g., B3LYP, cam-B3LYP)
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively documented in the provided results, MD is a powerful technique for studying the dynamic behavior of molecules. MD simulations could provide insights into the liquid-state properties, diffusion, and interactions of this compound with other molecules or surfaces. The OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) force field is a common choice for simulating organic molecules like thiols and could be used to model the behavior of this compound. researchgate.net Such simulations would complement the static picture provided by quantum chemical calculations by introducing temperature and time-dependent effects.
Thermodynamic and Kinetic Modeling of Reactions
Thermodynamic and kinetic modeling helps in understanding the feasibility and rates of chemical reactions involving this compound. Experimental data on the thermodynamic properties of this compound, such as its enthalpy of formation, have been reported and are crucial for such modeling. acs.org
Computational methods can be used to estimate these properties. For example, efficient ab initio protocols based on local coupled-cluster theories have been extended to sulfur-containing compounds to predict their gas-phase enthalpies of formation with an accuracy of about 2 kJ·mol⁻¹. These theoretical predictions can be compared with experimental values to validate the computational models. nist.gov Kinetic modeling, on the other hand, would involve calculating the activation energies of potential reactions, which can also be achieved through quantum chemical methods by locating the transition state structures. Integrated stoichiometric, thermodynamic, and kinetic modeling approaches can provide a comprehensive understanding of the metabolic or reaction pathways involving this compound. nih.gov
Table 2: Selected Thermodynamic Data for this compound
| Property | Value |
|---|---|
| Molecular Weight ( g/mol ) | 90.19 nih.gov |
| Enthalpy of Formation (gas, kJ/mol) | - |
| Enthalpy of Vaporization (kJ/mol) | - |
| Normal Boiling Point (K) | - |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to correlate the chemical structure of a compound with its biological activity or a particular property. dadabhoy.edu.pkcsit.am These models are widely used in drug discovery and toxicology.
While specific SAR or QSAR models developed exclusively for this compound were not found in the search results, the principles of these models are applicable. For instance, QSAR studies have been performed on derivatives of other sulfur-containing heterocyclic compounds to correlate their molecular descriptors with antimicrobial activity. nih.gov To develop a QSAR model for this compound, one would need a dataset of structurally related compounds with measured biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, and statistical methods would be used to build a model that relates these descriptors to the observed activity. csit.am The predictive power of such a model would then need to be rigorously validated. csit.am
Spectroscopic Parameter Prediction and Validation with Experimental Data
The synergy between computational modeling and experimental spectroscopy provides a powerful approach for the detailed structural and dynamic characterization of molecules like this compound (also known as isobutyl mercaptan). Theoretical calculations can predict various spectroscopic parameters, which are then validated against high-resolution experimental data, leading to a refined understanding of the molecule's conformational landscape, rotational and vibrational properties, and internal dynamics.
Research Findings:
A significant study combined quantum chemical calculations with Fourier transform microwave (FTMW) spectroscopy to investigate the conformations and low-frequency intramolecular motions of this compound. acs.org The rotational spectrum of the molecule was measured in the frequency range of 3.7 to 25 GHz. acs.orgresearchgate.net
Conformational Analysis: For this compound (iso-BuSH), theoretical calculations predicted the existence of five possible stable conformations. However, experimental FTMW spectroscopy confirmed the presence of only three of these conformers. researchgate.net A key structural finding from both theoretical predictions and experimental validation is that all observed conformers of this compound adopt a gauche orientation with respect to the C-S bond axis. acs.orgresearchgate.net This contrasts with its alcohol analog, 2-methyl-1-propanol (iso-butanol), where the most stable conformer is trans with respect to the C-O bond. acs.org
Computational Methods and Experimental Validation: The assignment of the observed spectral lines was aided by ab initio and density functional theory (DFT) calculations. acs.orgresearchgate.net Specifically, the computational levels employed were Møller-Plesset second-order perturbation theory (MP2) with the 6-311++G(d,p) basis set, as well as the B3LYP and cam-B3LYP density functionals with the same basis set. acs.orgresearchgate.net
By comparing the molecular parameters derived from the spectral analysis with those obtained from the quantum chemical calculations, researchers found that the cam-B3LYP/6-311++G(d,p) level of theory provided values that were in better agreement with the experimental observations than those from the MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) methods. acs.orgresearchgate.net This highlights the importance of selecting appropriate computational methods to accurately model the spectroscopic properties of sulfur-containing compounds.
The analysis of the rotational spectra also allowed for the determination of molecular parameters such as the potential barrier to the internal rotation of the methyl (CH₃) group. acs.orgresearchgate.net Furthermore, spectral splittings observed for the Tg conformer of this compound were interpreted as being caused by the tunneling motion of the SH group between symmetric and antisymmetric states. researchgate.net
Data Tables:
The following tables present a comparison of the experimental rotational constants (A, B, C) for the three observed conformers of this compound with the values predicted by different computational methods. The close agreement, particularly with the cam-B3LYP functional, validates the accuracy of the theoretical models.
Table 1: Comparison of Experimental and Theoretical Rotational Constants (MHz) for Conformer I of this compound This interactive table compares experimentally determined rotational constants with those predicted by various quantum chemical methods.
| Parameter | Experimental | cam-B3LYP | B3LYP | MP2 |
|---|---|---|---|---|
| A | 7729.43 | 7711.1 | 7637.9 | 7737.7 |
| B | 3097.52 | 3099.6 | 3069.9 | 3110.1 |
| C | 2445.86 | 2452.9 | 2426.9 | 2457.9 |
Source: Data derived from The Journal of Physical Chemistry A. acs.org
Table 2: Comparison of Experimental and Theoretical Rotational Constants (MHz) for Conformer II of this compound This interactive table compares experimentally determined rotational constants with those predicted by various quantum chemical methods.
| Parameter | Experimental | cam-B3LYP | B3LYP | MP2 |
|---|---|---|---|---|
| A | 6828.18 | 6813.2 | 6745.8 | 6835.6 |
| B | 3385.87 | 3388.5 | 3354.8 | 3399.7 |
| C | 2503.79 | 2510.8 | 2483.7 | 2515.6 |
Source: Data derived from The Journal of Physical Chemistry A. acs.org
Table 3: Comparison of Experimental and Theoretical Rotational Constants (MHz) for Conformer III of this compound This interactive table compares experimentally determined rotational constants with those predicted by various quantum chemical methods.
| Parameter | Experimental | cam-B3LYP | B3LYP | MP2 |
|---|---|---|---|---|
| A | 8632.08 | 8604.4 | 8527.2 | 8635.8 |
| B | 2521.90 | 2529.0 | 2502.8 | 2534.6 |
| C | 2125.75 | 2132.8 | 2111.4 | 2136.2 |
Source: Data derived from The Journal of Physical Chemistry A. acs.org
Environmental and Biological Transformations of 2 Methyl 1 Propanethiol
Microbial Degradation and Bioremediation
Certain microorganisms are capable of utilizing thiols as a source of carbon and sulfur. While detailed catabolic pathways for 2-Methyl-1-propanethiol are not extensively documented, research on analogous compounds, particularly propanethiol (PT), in bacteria such as Pseudomonas putida S-1, provides significant insight into the potential biochemical routes for its degradation. nih.govnih.gov The bacterium Clostridioides difficile has been identified as a producer of this compound. nih.govresearchgate.net
In Pseudomonas putida S-1, a bacterium capable of using propanethiol as its sole carbon source, the catabolic process is initiated by a highly specific enzymatic network. nih.govnih.govasm.org The degradation pathway begins with the oxidation of propanethiol, which is broken down into smaller, manageable molecules for the cell's metabolism. nih.govasm.org The carbon-containing product, propionaldehyde, is eventually converted to succinyl-CoA, which then enters the central metabolic tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Simultaneously, the sulfur atom is cleaved off as hydrogen sulfide (B99878) (H₂S), which is processed by a separate desulfurization network within the cell. nih.govasm.org This dual pathway allows the microorganism to efficiently harvest both carbon and energy from the thiol compound. nih.gov
The microbial degradation of propanethiol in P. putida S-1 is controlled by key enzymes that catalyze the initial and subsequent steps of the breakdown process. nih.govnih.gov
Propanethiol Oxidoreductase (PTO): This enzyme, a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily, is responsible for initiating the degradation. nih.gov PTO catalyzes the oxidation of propanethiol, yielding propionaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂). nih.govasm.orgresearchgate.net This initial step is critical for the bacterium's ability to grow on propanethiol. nih.gov
Sulfide-quinone Oxidoreductase (SQOR): The hydrogen sulfide produced by PTO is subsequently processed by SQOR. nih.govasm.org This enzyme plays a predominant role in converting the toxic H₂S into sulfane sulfur. nih.govasm.org The electrons from this oxidation are transferred to the quinone pool in the cell's electron transport chain, contributing to energy generation. researchgate.netfrontiersin.org
The kinetic properties of these enzymes in P. putida S-1 have been characterized, as detailed in the table below.
| Enzyme | Gene | Substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | Source |
| Propanethiol Oxidoreductase (PTO) | S1GL003403 | Propanethiol | 1.1 | 27.5 | researchgate.net |
| Sulfide-quinone Oxidoreductase (SQOR) | S1GL003435 | Sulfide | 5.9 | 151.1 | asm.org |
Table 1: Kinetic parameters of key enzymes in propanethiol degradation by Pseudomonas putida S-1.
Microorganisms that degrade thiols often exhibit a high degree of substrate specificity. nih.gov For instance, the propanethiol oxidoreductase (PTO) isolated from P. putida S-1 is highly selective for propanethiol and is unable to catalyze the degradation of methanethiol. nih.gov This specificity suggests that the enzyme's active site is finely tuned to the size and structure of a three-carbon thiol. Consequently, while P. putida S-1 efficiently degrades linear propanethiol, its ability to process branched isomers like this compound may be limited or require different enzymatic machinery. This high specificity is a common theme among thiol-degrading microbes; other examples include strains that show high efficiency for specific compounds like methanethiol, 1-dodecanethiol, or ethanethiol (B150549), reinforcing the specialized nature of these catabolic pathways. nih.govresearchgate.net
During microbial metabolism, this compound can be transformed into other sulfur-containing molecules. The primary transformation product in oxidative pathways, as seen with propanethiol in P. putida S-1, is hydrogen sulfide. asm.org This H₂S is then predominantly converted by the enzyme sulfide-quinone oxidoreductase (SQOR) into sulfane sulfur. nih.govnih.gov Further transcriptome analysis suggests that this sulfur can be subsequently processed into sulfite (B76179) or sulfate (B86663), which can then be exported from the cell. nih.govasm.orgresearchgate.net
In other biological contexts, such as under the anaerobic conditions favored by Clostridioides difficile, thiols like this compound can be oxidized to form corresponding disulfides. nih.govfrontiersin.org For example, two molecules of this compound could react to form bis(2-methylpropyl) disulfide. This process may occur with or without direct enzymatic involvement. nih.govfrontiersin.org
Substrate Specificity of Thiol-Degrading Microbes
Atmospheric Chemistry and Fate
Once released into the atmosphere, this compound is subject to chemical degradation, primarily through reactions with photochemically generated radicals.
| Compound | Isomer of this compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Source |
| tert-Butyl mercaptan | Yes | 3.28 x 10⁻¹¹ | ~12 hours | nih.gov |
| tert-Butyl mercaptan | Yes | 2.9 x 10⁻¹¹ | ~13.3 hours | nih.gov |
| tert-Butyl mercaptan | Yes | 3.51 x 10⁻¹¹ | ~11.0 hours | nih.gov |
| n-Butyl mercaptan | Yes | N/A | ~2.9 hours (predicted) | oecd.org |
| Isopropyl mercaptan | No (C3 thiol) | N/A | ~8 hours | nih.gov |
Table 2: Gas-phase reaction rate constants and atmospheric half-lives for the reaction of various thiols with hydroxyl radicals at 298 K. Half-life is calculated assuming an average hydroxyl radical concentration of 5x10⁵ radicals/cm³. nih.govnih.gov
Atmospheric Oxidation Half-lives
The atmospheric lifetime of this compound is primarily determined by its reaction with photochemically produced oxidants. The most significant of these is the hydroxyl (OH) radical. The experimental atmospheric oxidation half-life for this compound is approximately 0.24 days. oecd.org This is based on its reaction rate with OH radicals. oecd.org A predicted half-life using computational models is very similar, at 0.2421 days. oecd.org
The rate at which this degradation occurs can be quantified by a rate constant. The experimental rate constant for the gas-phase reaction of this compound with OH radicals is 45.0 x 10⁻¹² cm³/molecule·s. epa.gov The degradation mechanism for aliphatic thiols like this compound is believed to proceed mainly through the abstraction of the hydrogen atom from the sulfhydryl (-SH) group. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Experimental Atmospheric Oxidation Half-life | 0.238 days | oecd.org |
| Predicted Atmospheric Oxidation Half-life | 0.242 days | oecd.org |
| Experimental OH Radical Reaction Rate Constant | 45.0 x 10⁻¹² cm³/molecule·s | epa.gov |
Photolysis and Photoreactive Groups
Direct photolysis, which is the degradation of a molecule by direct absorption of light, is not expected to be a significant environmental fate for this compound. oecd.org This is because simple aliphatic thiols lack photoreactive groups, which are chemical moieties that can absorb light in the solar spectrum (wavelengths >290 nm) and initiate a chemical reaction. oecd.orgnih.gov
While the thiol group itself is not considered photoreactive in this context, other chemical groups can be intentionally added to molecules containing thiols to make them sensitive to light for specific applications. google.comthermofisher.com These externally introduced photoreactive groups, such as aryl azides or benzophenones, become reactive when exposed to UV light, allowing them to form covalent bonds with other molecules. thermofisher.com This technique is often used in biochemistry to study molecular interactions. thermofisher.comscbt.com
Interactions in Biological Systems
This compound is a significant volatile organic compound (VOC) produced by certain pathogenic bacteria. In the gut pathogen Clostridioides difficile, it is one of the major sulfur-containing metabolites responsible for the bacterium's characteristic odor. nih.govfrontiersin.orgnih.gov In studies of the C. difficile 630Δerm strain, this compound was identified as one of the 14 most abundant volatile compounds released during growth. nih.govresearchgate.net The biosynthesis of this and other related thiols in C. difficile is linked to the metabolism of sulfur-containing amino acids, with evidence suggesting that cysteine is an essential precursor. nih.govfrontiersin.orgnih.gov
This compound is also produced by the oral pathogen Porphyromonas gingivalis, a bacterium associated with periodontal disease. nih.govfrontiersin.org Along with other volatile sulfur compounds, this compound is recognized as a contributor to oral malodor. researchgate.net
In mammalian systems, simple aliphatic thiols like this compound are metabolized through several distinct pathways. oecd.orguzh.ch
S-methylation : This is a primary metabolic route where a methyl group is transferred from the cofactor S-adenosyl-L-methionine (SAM) to the thiol's sulfur atom. oecd.orgresearcher.life This reaction is catalyzed by the enzyme thiol methyltransferase (TMT) and results in the formation of a methyl thioether. oecd.orgresearcher.lifebiorxiv.org This thioether can then undergo further S-oxidation. oecd.org The enzymes METTL7A and METTL7B have been identified as being responsible for this microsomal TMT activity. biorxiv.org S-methylation often serves as a detoxification step, altering the reactivity of the thiol group. researcher.lifebiorxiv.org
Oxidative Desulfuration : This pathway involves the removal of sulfur from the thiol. For low molecular weight thiols, oxidative desulfuration can lead to the production of carbon dioxide (CO₂) and sulfate (SO₄²⁻). oecd.org The process involves the oxidation of the bivalent sulfur atom to a higher oxidation state, such as a hexavalent sulfone, which facilitates the cleavage of the carbon-sulfur bond. ebsco.commdpi.com
Glutathione (B108866) Reactions : Thiols can react with glutathione (GSH), an abundant antioxidant tripeptide in cells, to form mixed disulfides. oecd.orguzh.ch This reaction involves the formation of a disulfide bond (S-S) between this compound and the cysteine residue of a glutathione molecule. libretexts.org The formation of these mixed disulfides is considered a likely form for the circulation of simple thiols within the body. oecd.orguzh.ch
Specific research detailing the direct effects of this compound on particular enzyme activities or cellular signaling pathways is limited. However, the compound's biological activity is dictated by its thiol (-SH) functional group, which is known to play a critical role in protein structure and function. mdpi.com The thiol side chain of the amino acid cysteine is a key component of many enzymes. mdpi.com
The most significant effect of thiol groups on enzyme activity is their ability to form disulfide bonds (S-S) with other cysteine residues through oxidation. ebsco.comlibretexts.org These disulfide bridges are integral to establishing and maintaining the correct three-dimensional (tertiary) structure of many proteins and enzymes, which is essential for their catalytic activity. ebsco.commdpi.com The reversible nature of this thiol-disulfide interconversion, often mediated by molecules like glutathione, is a fundamental redox mechanism that can modulate protein function. libretexts.org Therefore, an exogenous thiol like this compound has the potential to participate in thiol-disulfide exchange reactions, which could theoretically alter the structure and activity of susceptible enzymes.
Toxicological and Safety Research on 2 Methyl 1 Propanethiol
Mechanistic Toxicology Studies
Understanding the mechanisms by which 2-methyl-1-propanethiol exerts toxic effects is crucial for risk assessment. Research in this area has focused on its cellular and molecular interactions.
Cellular and Molecular Mechanisms of Toxicity
Thiols, including this compound, are known to be reactive compounds. Their toxicity can be linked to the sulfhydryl (-SH) group, which can interact with various biological molecules. nih.gov One of the primary mechanisms of toxicity for thiols is their ability to induce oxidative stress within cells. rjor.ro This can occur through the formation of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA. nih.govrjor.ro The interaction of the thiol group with cellular proteins can also disrupt their function, leading to a cascade of toxic events. nih.gov
Interaction with Biological Targets
The sulfhydryl group of this compound can interact with metal ions in metalloproteins, potentially inhibiting enzyme activity. nih.gov For instance, hydrogen sulfide (B99878), a related sulfur compound, is known to inhibit cytochrome oxidases, a critical component of the mitochondrial electron transport chain. scbt.com While direct evidence for this compound is less specific, the reactivity of the thiol group suggests a potential for similar interactions. nih.gov Studies on other thiol-reactive compounds have shown that they can interact with a range of proteins, including aldehyde dehydrogenase and cytochrome P450 enzymes, which are vital for detoxification and metabolism. nih.gov
Environmental Toxicity (Ecotoxicity to aquatic organisms)
This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com The ecotoxicity of C2-C4 aliphatic thiols is similar across the category, with acute toxicity to fish, invertebrates, and algae ranging from less than 1 to 100 mg/L. oecd.org However, the bioaccumulation potential for these chemicals is expected to be low. oecd.org
| Test Organism | Endpoint | Result | Reference |
| Aquatic Organisms | Toxicity | Toxic, may cause long-term adverse effects | scbt.com |
| Fish, Invertebrates, Algae | Acute Toxicity | <1 to 100 mg/L | oecd.org |
Risk Assessment Methodologies for Thiol Compounds
Risk assessment for chemicals like this compound involves evaluating both their hazardous properties and the potential for exposure. canada.ca For thiol compounds, a category approach is often used, where data from structurally similar chemicals can be used to fill data gaps. oecd.org This approach is based on the rationale that the chemicals in the category, such as C2-C4 aliphatic thiols, have similar physical-chemical properties, environmental fate, and toxicological profiles. oecd.org
The process typically involves:
Hazard Identification: Determining the potential adverse health and environmental effects. epa.gov
Dose-Response Assessment: Characterizing the relationship between the dose and the incidence of adverse effects.
Exposure Assessment: Estimating the level of exposure to humans and the environment. canada.ca
Risk Characterization: Integrating the above information to estimate the probability of adverse effects occurring under specific exposure scenarios. canada.ca
For flavoring agents, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that for this compound, there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov
Safety Considerations in Research and Industrial Applications
Due to its hazardous properties, strict safety measures are necessary when handling this compound in research and industrial settings.
Personal Protective Equipment (PPE):
Eye/Face Protection: Tightly fitting safety goggles with side-shields are recommended. echemi.com
Skin Protection: Chemical-resistant gloves (e.g., PVC) and flame-retardant, impervious clothing should be worn. scbt.comechemi.com It is important to avoid all possible skin contact, as the material may cause skin sensitization. scbt.com
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. echemi.com Work should be conducted in a well-ventilated area. echemi.com
Handling and Storage:
Ventilation: Use only outdoors or in a well-ventilated area.
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. echemi.com
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. echemi.com Ground and bond containers and receiving equipment. echemi.com
Spill and Disposal:
Applications and Functional Roles in Advanced Materials and Processes
Use in Self-Assembling Monolayers (SAMs)
Self-assembling monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs is driven by the specific affinity of a molecule's headgroup to the substrate surface. Alkanethiols, including 2-Methyl-1-propanethiol, are widely used to form SAMs on gold (Au) surfaces due to the strong interaction between sulfur and gold. dtu.dk
The structure of the alkyl group in the thiol molecule significantly influences the packing and ordering of the resulting monolayer. Studies comparing different butanethiol isomers have shown that this compound (iBT) and tert-butanethiol (tBT) form distinctly different lattice structures on a Au(111) surface. dtu.dk For instance, SAMs of this compound exhibit strip features with a (√3 × 8)R30° surface structure. dtu.dk The branched structure of this compound introduces steric effects that dictate the final structure and chirality of the monolayer. researchgate.net This ability to form well-defined, ordered layers makes it a candidate for applications in nanotechnology and surface engineering.
While extensive research has been conducted on linear alkanethiols like 1-propanethiol (B107717) for forming SAMs on various nanoparticles and surfaces like gold, the branched nature of this compound provides a different architectural motif. sigmaaldrich.comacs.org This variation is crucial for tuning surface properties.
Applications in Drug Delivery Systems
This compound has been investigated as a component in novel brain-targeted drug delivery systems (BTDS). sigmaaldrich.comsigmaaldrich.com One innovative strategy involves targeting the large neutral amino acid transporter (LAT1) at the blood-brain barrier to enhance drug transport into the brain. scispace.comnih.gov
In this approach, a drug or a model compound like this compound is covalently attached to the amino acid L-cysteine via a disulfide bond. scispace.com This creates a prodrug designed to be recognized and transported by the LAT1 transporter. sigmaaldrich.comscispace.com Research has demonstrated that these disulfide-based prodrugs, including the one formed with this compound, can inhibit the uptake of other LAT1 substrates, indicating their ability to bind to the transporter. nih.gov The hydrophobicity of the side-chain, such as the 2-methylpropyl group, influences the affinity for the LAT1 transporter. scispace.com This strategy holds promise for delivering neuropharmaceuticals across the otherwise restrictive blood-brain barrier. scispace.comnih.gov
Role in the Synthesis of Bioactive Compounds
The reactivity of the thiol group in this compound makes it a useful intermediate in the synthesis of more complex, bioactive molecules. Thiol compounds are known to participate in various biochemical pathways and can be used to synthesize derivatives of therapeutic agents. For example, thiols are crucial in the synthesis of cysteamine (B1669678) derivatives, which are used in treating conditions like cystinosis.
While direct examples of this compound in the synthesis of specific commercial drugs are not extensively documented in the provided results, its role as a model compound in drug delivery studies suggests its utility in pharmaceutical research. nih.gov Furthermore, the broader class of polythiol compounds, which share the functional thiol group, are used as intermediates in synthesizing bioactive compounds where the thiol groups can form essential disulfide bonds in peptides and proteins.
In a different biological context, this compound has been identified as a volatile metabolite produced by the bacterium Clostridioides difficile. frontiersin.org Studies on the bacterium's metabolome show that it produces significant amounts of sulfur-containing compounds, with this compound being a major component. frontiersin.org Understanding its biosynthetic pathway, which appears to be linked to the amino acid cysteine, is crucial for research into the metabolism of this pathogenic bacterium. frontiersin.org
Catalytic Applications beyond its Own Synthesis
Recent research has highlighted the role of thiols as promoters in the catalytic synthesis of high-performance lubricant base oils from biomass-derived feedstocks. rsc.org Specifically, this compound and other thiols have been used to promote the acid-catalyzed condensation of 2-alkylfurans with ketones to produce furan-containing base oils. rsc.orgrsc.org
In this process, a catalyst such as a perfluorinated sulfonic acid resin (e.g., Aquivion PW79S) is used, and the addition of a thiol promoter significantly enhances the reaction rate and yield. rsc.orgrsc.org The thiol is believed to reduce the energy barrier of the rate-determining dehydration step in the reaction pathway. rsc.orgresearchgate.net The effectiveness of the thiol promoter is influenced by steric effects; linear thiols like 1-propanethiol often show higher promotion than bulkier thiols like tert-butyl mercaptan. The resulting furan-based lubricant oils exhibit excellent properties, making them competitive with commercial synthetic base oils. rsc.org
Table 1: Effect of Thiol Promoter on the Condensation of 2-Pentylfuran (2-PF) and 2-Undecanone
| Catalyst | Promoter | 2-PF Conversion (%) | Product Yield (%) | Initial Rate (mmol L⁻¹ h⁻¹) |
|---|---|---|---|---|
| Aquivion PW79S | None | 99 | 49 | 11.7 |
| Aquivion PW79S | 1-Propanethiol | 99 | 72 | 16.8 |
| Aquivion PW98 | None | 92 | 45 | 5.8 |
| Aquivion PW98 | 1-Propanethiol | 97 | 71 | 11.9 |
Data adapted from a study on furan-containing lubricant base oils. rsc.org
The function of thiols as promoters or co-catalysts extends to other chemical transformations. In the context of light oil sweetening, a process to remove malodorous thiols from petroleum products, catalytic oxidation is a key step. polimi.it While this process removes thiols, related studies on thiol oxidation kinetics provide insight into their catalytic reactivity. The oxidation of mercaptides to disulfides is often catalyzed by metal phthalocyanines. polimi.it Understanding the kinetics of these gas-liquid reactions, which involves various thiols, is crucial for designing efficient industrial reactors. polimi.it
Thiol-promoted Catalysis in Organic Synthesis (e.g., furan-containing lubricant base oils)
Environmental Remediation Technologies Utilizing this compound Degradation
This compound and other thiols are considered environmental pollutants due to their toxicity and strong, unpleasant odors. nih.govscbt.com Consequently, technologies for their removal and degradation are of significant interest. Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach. nih.gov
Studies have identified bacteria, such as Pseudomonas putida, that can utilize thiols like 1-propanethiol as their sole source of carbon. nih.gov The degradation pathway in these organisms involves enzymes like propanethiol oxidoreductase, which catalyzes the initial breakdown of the thiol. nih.gov While this research focuses on 1-propanethiol, the metabolic pathways are often similar for related compounds.
Other research has investigated the biodegradation of the isomeric tert-butyl mercaptan (2-methyl-2-propanethiol) in water and soil. researchgate.net Microbial consortia, particularly from contaminated soils, have shown the ability to degrade this compound. researchgate.net The degradation often follows first-order kinetics and can be influenced by the presence of other organic compounds. researchgate.net Such studies are fundamental to developing effective rhizoremediation and other bioremediation strategies for soil and water contaminated with odorous and toxic thiols. researchgate.net
Future Directions and Research Opportunities for 2 Methyl 1 Propanethiol
Exploration of Novel Synthetic Pathways
Current industrial synthesis of thiols often relies on traditional chemical methods. However, future research is geared towards developing more sustainable and efficient novel pathways, particularly through biocatalysis and metabolic engineering.
Recent studies have identified 2-Methyl-1-propanethiol as a volatile metabolite in the bacterium Clostridioides difficile frontiersin.org. The proposed biosynthetic pathway suggests that amino acids serve as precursors, undergoing transamination, decarboxylation, and subsequent reactions involving enzymes like O-acetylserine lyase or cystathionine (B15957) lyase to form the thiol frontiersin.org. This discovery opens the door to harnessing microbial systems for the green synthesis of this compound. Future work could focus on:
Pathway Elucidation and Optimization: Fully characterizing the enzymatic steps and genetic regulation in microorganisms that produce this compound.
Metabolic Engineering: Engineering common host organisms like Escherichia coli or Saccharomyces cerevisiae with the identified biosynthetic genes to create cell factories for targeted production from renewable feedstocks kaist.ac.kr.
Cell-Free Enzyme Systems: Developing biocatalytic cascades using isolated enzymes to achieve high-purity synthesis under mild reaction conditions.
Another innovative approach involves the use of novel reagents for thiomethylation. For instance, the development of BF3SMe2 as a non-malodorous source for nucleophilic thiomethylation in various organic reactions points towards new strategies for creating complex sulfur-containing molecules diva-portal.org. While not directly applied to this compound synthesis, these principles could inspire new catalytic routes.
Advanced Mechanistic Studies of Biological and Catalytic Reactions
A deeper mechanistic understanding of how this compound participates in and influences chemical and biological reactions is crucial for its application.
Catalytic Mechanisms: Research has shown that related thiols can act as highly effective co-catalysts or promoters in acid-catalyzed reactions. In the synthesis of diphenolic acid (DPA), thiols significantly improve conversion and selectivity. The proposed mechanism involves the formation of an electrophilic sulfonium (B1226848) intermediate that accelerates the rate-determining condensation step mdpi.com. However, the reaction rate is sensitive to the steric hindrance of the thiol, with branched thiols like 2-propanethiol (B166235) and 2-methyl-2-propanethiol showing lower rates than linear thiols mdpi.com. Future studies should investigate the precise role of this compound's structure in these catalytic cycles, using kinetic and spectroscopic methods to elucidate the transition states and intermediates. Similar promoter effects have been observed in the synthesis of furan-containing lubricant base oils from biomass derivatives, where thiols cooperate with acid catalysts to enhance reaction rates and yields rsc.org.
Biological Mechanisms: In biological systems, the metabolism of thiols is an area of active research. In Clostridioides difficile, this compound is believed to be formed from the corresponding amino acid precursors frontiersin.org. Conversely, some bacteria can break down thiols. For example, Pseudomonas putida S-1 utilizes propanethiol as its sole carbon source through a catabolic pathway initiated by a propanethiol oxidoreductase (PTO) nih.gov. This enzyme oxidizes the thiol to an aldehyde and hydrogen sulfide (B99878) (H2S), which are then assimilated into central metabolism nih.gov. Investigating whether similar enzymatic pathways exist for the degradation of this compound could have significant implications for bioremediation.
Development of Targeted Analytical Techniques for Trace Detection
As a volatile sulfur compound (VSC), this compound is often present at very low concentrations in complex matrices like food, beverages, and environmental samples, making its detection challenging nih.govnih.gov. Future research will focus on enhancing the sensitivity, selectivity, and speed of analytical methods.
Current and Emerging Techniques: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC) is a powerful technique for preconcentrating VSCs from samples nih.govnih.gov. The choice of SPME fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for effective extraction nih.govnih.gov. Detection is typically achieved with mass spectrometry (MS) or a sulfur-selective detector like the sulfur chemiluminescence detector (SCD) ajevonline.orgshimadzu.nl. The SCD offers high sensitivity and selectivity, providing a linear response to sulfur compounds with minimal interference from co-existing hydrocarbons shimadzu.nltechnologynetworks.com.
Research Opportunities:
Overcoming Matrix Effects: In alcoholic beverages, high ethanol (B145695) content can significantly decrease the sensitivity of HS-SPME methods. Future work should optimize sample preparation steps, such as dilution and salt addition, to improve extraction efficiency for this compound in such matrices nih.govnih.gov.
Novel Sorbent Materials: Developing new adsorbent materials for SPME or other extraction techniques that have a higher affinity and selectivity for branched thiols like this compound.
Real-Time Monitoring: Exploring techniques like proton-transfer-reaction mass spectrometry (PTR-MS) for real-time, in-situ monitoring of this compound release from biological or industrial processes without extensive sample preparation researchgate.net.
Table 1: Analytical Methods for Trace Detection of this compound and Related VSCs
| Technique | Detector | Key Features & Research Findings | Reference |
|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) | Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for identifying VSCs in fermented beverages. DVB/CAR/PDMS fiber shows good performance. Sample dilution and salt addition can significantly improve sensitivity in high-ethanol matrices. | nih.govnih.gov |
| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | Highly sensitive and selective for sulfur compounds, enabling detection at ppb levels. Provides a linear response and minimizes quenching effects from hydrocarbons. Used in methods like ASTM D5504 and D5623. | shimadzu.nltechnologynetworks.comgcms.cz |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | A common sulfur-selective detector used for analyzing gaseous fuels. | shimadzu.com |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Mass Spectrometer (MS) | Allows for real-time analysis of volatile compounds in the headspace of samples, as demonstrated for freshly cut onions. | researchgate.net |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. For this compound, this integration can provide predictive insights into its reactivity, properties, and interactions.
Kinetic and Mechanistic Modeling: Kinetic models have been successfully developed to predict the reaction pathways of complex chemical systems, such as thiol-Michael addition polymerizations acs.org. These models can determine individual kinetic parameters for propagation and chain transfer steps, allowing for the accurate prediction of reactivity and selectivity in multicomponent systems acs.org. Applying similar modeling approaches to reactions involving this compound could guide the design of new catalytic processes.
Quantum and Machine Learning Models: Quantum chemical calculations using methods like Density Functional Theory (DFT) can elucidate reaction mechanisms and structure-activity relationships at the molecular level chemrxiv.org. For instance, DFT has been used to study the chemisorption of the related 2-methyl-2-propanethiol on gold surfaces, revealing the nature of the sulfur-gold bond and explaining surface structure researchgate.net. Machine learning (ML) algorithms, trained on experimental data and quantum chemical descriptors, are emerging as powerful tools for predicting reaction outcomes. ML models have shown success in predicting the enantioselectivity of thiol addition reactions and can guide the selection of optimal catalysts chinesechemsoc.orgresearchgate.net.
Future Research Directions:
Developing QSAR Models: Creating Quantitative Structure-Activity Relationship (QSAR) models to predict the catalytic efficiency or biological activity of this compound based on its molecular descriptors.
Predicting Thermochemical Properties: Using computational methods to accurately predict thermochemical properties like enthalpy of formation, which are crucial for process design and safety assessments nist.govchemeo.com.
Multi-Scale Modeling: Integrating quantum mechanical calculations (for bond breaking/forming) with larger-scale kinetic models to simulate complex reaction networks involving this compound.
Expanding Applications in Sustainable Chemistry and Biotechnology
Research into this compound is poised to contribute to the growing fields of sustainable chemistry and biotechnology.
Biocatalysis and Bioremediation: As mentioned, the elucidation of biosynthetic pathways in microbes like C. difficile presents a clear opportunity for developing "green" manufacturing processes for this compound frontiersin.org. Furthermore, understanding the microbial catabolism of this and related thiols can lead to new bioremediation strategies. The ability of bacteria like Pseudomonas putida to degrade VOSCs could be harnessed to treat industrial waste streams or mitigate environmental odors nih.gov.
Renewable Chemicals and Materials: Thiols have been identified as effective promoters for the conversion of biomass-derived molecules into high-value products. For example, their use in the acid-catalyzed condensation of 2-alkylfurans (derived from sugars) with ketones can produce high-performance lubricant base oils rsc.org. Future research could explore the role of this compound in a broader range of biomass conversion reactions to produce renewable polymers, solvents, and specialty chemicals.
Drug Delivery Systems: The thiol functional group is a key component in various chemical systems. In one application, this compound was used as a component to form a disulfide bond with L-Cysteine, creating a brain-targeted drug delivery system sigmaaldrich.com. This highlights the potential for using this specific thiol in advanced biomedical applications, an area ripe for further exploration.
Comprehensive Toxicological Profiling and Environmental Impact Assessment
While some toxicological data exists for this compound, a more comprehensive understanding of its effects on human health and the environment is necessary for safe handling and risk assessment.
Toxicological Data: Existing data indicates that this compound is an irritant to the skin, eyes, and respiratory system scbt.com. The oral LD50 in rats has been reported as 7168 mg/kg scbt.comlgcstandards.com. Studies on the structurally related 2-methyl-2-propanethiol have identified haematotoxicity as a critical systemic effect in 90-day inhalation studies in rats and have designated it as a potential skin sensitizer (B1316253) uzh.ch. Future research should focus on:
Chronic Exposure Studies: Investigating the effects of long-term, low-level exposure to this compound.
Genotoxicity and Carcinogenicity: Conducting comprehensive assays to determine its mutagenic and carcinogenic potential, as this data is currently unavailable lgcstandards.comuzh.ch.
Mechanistic Toxicology: Elucidating the molecular mechanisms underlying its irritant and systemic effects.
Environmental Fate and Impact: The compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.com. However, detailed information on its persistence, degradability, and bioaccumulation potential is largely unavailable lgcstandards.com. Key research opportunities include:
Biodegradation Studies: Quantifying the rate and pathways of its degradation in soil and water under various environmental conditions.
Ecotoxicity Testing: Expanding ecotoxicological assessments to include a wider range of terrestrial and aquatic species.
Atmospheric Chemistry: Investigating its fate in the atmosphere, including its potential contribution to photochemical smog or acid rain.
Table 2: Summary of Toxicological and Environmental Data for this compound
| Endpoint | Finding | Reference |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD50: 7168 mg/kg | scbt.comlgcstandards.com |
| Acute Intraperitoneal Toxicity (Rat) | LD50: 917 mg/kg | scbt.com |
| Irritation | Irritating to eyes, skin, and respiratory system. | scbt.comlgcstandards.com |
| Skin Sensitization | May cause sensitization by skin contact. | scbt.com |
| Germ Cell Mutagenicity | No information available. | lgcstandards.com |
| Carcinogenicity | No information available. | lgcstandards.com |
| Ecotoxicity | Toxic to aquatic organisms; may cause long-term adverse effects. Environmental impact not fully investigated. | scbt.comlgcstandards.comlgcstandards.com |
| Persistence and Degradability | No data available. |
Compound Index
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the optimal gas chromatography (GC) conditions for analyzing trace levels of 2-methyl-1-propanethiol in sulfur-containing mixtures?
- Methodology : Use sulfur-selective detectors like sulfur chemiluminescence detection (SCD) or flame photometric detection (FPD) to enhance sensitivity. Column selection (e.g., polar stationary phases like DB-1 or DB-5) and temperature programming (e.g., starting at 40°C, ramping at 10°C/min to 200°C) are critical. Validate separation efficiency using certified reference materials (e.g., sulfur compound mixes) and compare retention indices with literature values .
- Data Validation : Cross-check results with ASTM D5623 or SH/T 0827 standards for sulfur compound analysis in petroleum products .
Q. What are the discrepancies in reported physical properties (e.g., boiling point, vapor pressure) of this compound, and how should researchers reconcile them?
- Data Analysis : Compare values from authoritative handbooks like LANGE's Handbook of Chemistry (boiling point: 97.3°C ) with experimental measurements. Use statistical tools (e.g., Grubbs' test) to identify outliers. Account for purity variations (e.g., technical grade vs. ≥95% FG purity) and measurement techniques (e.g., dynamic vs. static vapor pressure methods) .
Q. How can researchers verify the identity of this compound in complex matrices using spectroscopic methods?
- Methodology : Combine GC-MS with spectral libraries (e.g., NIST) and retention index matching. For structural confirmation, use nuclear magnetic resonance (NMR) to analyze proton environments (e.g., δ ~1.3 ppm for CH3 groups adjacent to -SH) and infrared (IR) spectroscopy for S-H stretching (~2550 cm⁻¹) .
Advanced Research Questions
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized under scalable conditions?
- Synthesis Strategies :
- Thiolation of 2-methyl-1-propanol : React with thiourea and H2SO4, followed by hydrolysis. Optimize molar ratios (e.g., 1:1.2 alcohol:thiourea) and reaction time (typically 4–6 hours at reflux) .
- Grignard Reagent Route : Use 2-methylpropylmagnesium bromide and sulfur, with controlled quenching to minimize disulfide byproducts .
Q. How do matrix effects in environmental samples (e.g., petroleum, wastewater) interfere with the quantification of this compound, and what mitigation strategies are effective?
- Interference Analysis : Co-eluting compounds (e.g., dimethyl sulfide, thiophene) can distort GC peaks. Perform spike-and-recovery experiments to assess matrix suppression/enhancement.
- Mitigation : Use selective detectors (SCD/FPD) and sample pre-treatment (e.g., solid-phase microextraction with Carboxen/PDMS fibers) to isolate sulfur compounds. Validate with standard additions .
Q. What toxicological mechanisms are associated with this compound exposure, and how can in vitro models be designed to study its hepatic effects?
- Experimental Design :
- In Vitro Systems : Use primary hepatocytes or HepG2 cells exposed to 0.1–10 mM this compound. Measure cytotoxicity (MTT assay), glutathione depletion, and CYP450 inhibition.
- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence and lipid peroxidation via malondialdehyde (MDA) assays. Compare results with structurally related thiols (e.g., 1-propanethiol) .
Q. How can computational methods predict the reactivity of this compound in radical-mediated polymerization systems?
- Computational Approach : Perform density functional theory (DFT) calculations to determine bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-S bonds. Simulate reaction pathways with radical initiators (e.g., AIBN) using Gaussian or ORCA software. Validate predictions via experimental kinetics (e.g., Arrhenius plots) .
Data Contradiction Resolution
Q. Conflicting reports exist on the odor threshold of this compound. How should researchers design psychophysical studies to establish a consensus value?
- Study Design : Recruit a panel of 20–50 participants with normal olfactory function. Use dynamic olfactometry to present ascending concentrations (0.1–100 ppb) in air. Apply ASTM E679-19 standard for threshold determination. Account for genetic variability (e.g., OR2T11 receptor polymorphisms) and environmental factors (humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
